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  • Product: Sodium (4-methyl-1,3-thiazol-2-yl)acetate
  • CAS: 1007036-41-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Sodium (4-methyl-1,3-thiazol-2-yl)acetate: Molecular Weight, Formula, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Sodium (4-methyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sodium (4-methyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document elucidates the compound's molecular formula, precise molecular weight, and key physicochemical properties. Furthermore, it delves into the established synthetic methodologies for its parent acid, outlines its potential applications, and provides detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the thiazole scaffold.

Core Molecular Attributes

Sodium (4-methyl-1,3-thiazol-2-yl)acetate is the sodium salt of the carboxylic acid 2-(4-methyl-1,3-thiazol-2-yl)acetic acid. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The presence of the methyl and acetate functionalities on this core structure imparts specific physicochemical characteristics that influence its biological activity and pharmacokinetic profile.

Molecular Formula and Structure

The molecular formula of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is C_6H_6NNaO_2S . This is derived from its parent carboxylic acid, 2-(4-methyl-1,3-thiazol-2-yl)acetic acid, which has the molecular formula C_6H_7NO_2S. The replacement of the acidic proton with a sodium ion results in the final formula of the salt.

The structural formula of the anion is characterized by an acetate group attached to the second position of a 4-methyl-substituted thiazole ring.

Caption: Chemical structure of Sodium (4-methyl-1,3-thiazol-2-yl)acetate.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization. The molecular weight of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is calculated based on the atomic weights of its constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH61.0086.048
NitrogenN114.00714.007
SodiumNa122.99022.990
OxygenO215.99931.998
SulfurS132.0632.06
Total 179.17

The precise molecular weight of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is 179.17 g/mol .[4] This value is consistent with the molecular weight of its isomer, Sodium (5-methyl-1,3-thiazol-2-yl)acetate, which is commercially available.[4]

Synthesis and Chemical Reactivity

The synthesis of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is typically achieved through the synthesis of its parent carboxylic acid followed by a neutralization reaction. The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[5][6]

Hantzsch Thiazole Synthesis of the Core Structure

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the 4-methylthiazole core, a suitable α-haloketone and thioacetamide would be the key starting materials.

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

A plausible experimental protocol for the synthesis of the parent acid, 2-(4-methyl-1,3-thiazol-2-yl)acetic acid, would involve the following steps:

Protocol: Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid

  • Thiazole Ring Formation: React an appropriate α-halo-γ-ketoester with thioacetamide in a suitable solvent such as ethanol. The reaction is typically heated to reflux to drive the condensation and cyclization, forming the ethyl ester of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is commonly achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Formation of the Sodium Salt

The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction.

Protocol: Synthesis of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

  • Dissolution: Dissolve 2-(4-methyl-1,3-thiazol-2-yl)acetic acid in a suitable solvent, such as ethanol or methanol.

  • Neutralization: Add one molar equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide, to the solution. The reaction is typically carried out at room temperature with stirring.

  • Isolation: The sodium salt can be isolated by evaporation of the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

Physicochemical Properties

The physicochemical properties of Sodium (4-methyl-1,3-thiazol-2-yl)acetate are important for its handling, formulation, and biological activity.

PropertyValueSource
Molecular Formula C_6H_6NNaO_2S-
Molecular Weight 179.17 g/mol [4]
Physical State Likely a solid at room temperature[4]
Solubility Expected to be soluble in water and polar organic solvents-

Applications in Research and Drug Development

Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][7] The structural motif of (4-methyl-1,3-thiazol-2-yl)acetate can serve as a key building block or pharmacophore in the design of novel therapeutic agents.

  • Enzyme Inhibition: The carboxylate group can act as a key binding motif for the active sites of various enzymes.

  • Scaffold for Library Synthesis: This compound can be used as a starting material for the synthesis of a library of derivatives for high-throughput screening.

  • Metabolic Stability: The thiazole ring is often introduced into drug candidates to improve their metabolic stability.

The development of novel thiazole derivatives continues to be an active area of research in the pursuit of more effective and selective drugs.[2][8]

Conclusion

Sodium (4-methyl-1,3-thiazol-2-yl)acetate, with a molecular formula of C_6H_6NNaO_2S and a molecular weight of 179.17 g/mol , is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, based on the well-established Hantzsch thiazole reaction, is accessible, and its structure provides a versatile platform for the development of new bioactive molecules. This technical guide provides the foundational chemical information necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • 2-(4-Methyl-2-nonyl-1,3-thiazol-5-yl)acetic acid. PubChem. Retrieved from [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved from [Link]

  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Retrieved from [Link]

  • Thiazole, 4-methyl-2-(1-methylethyl)- - the NIST WebBook. Retrieved from [Link]

  • (2-phenyl-thiazol-4-yl)-acetic acid [ 16441-28-4 ]. Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. Retrieved from [Link]

  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed. (2015, June 5). Retrieved from [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Retrieved from [Link]

  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Physicochemical Behavior of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Topic: Solubility of Sodium (4-methyl-1,3-thiazol-2-yl)acetate in Water vs. Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Sodium (4-methyl-1,3-thiazol-2-yl)acetate in Water vs. Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a sodium carboxylate salt derived from (4-methyl-1,3-thiazol-2-yl)acetic acid. It serves as a critical intermediate in the synthesis of pharmaceutical agents, including specific kinase inhibitors and antibiotic scaffolds. Its solubility profile is characterized by high aqueous solubility driven by ionic dissociation and negligible solubility in non-polar organic solvents. This distinct differential solubility is the primary lever used in its purification and isolation from reaction mixtures.

This guide provides a comprehensive analysis of its thermodynamic behavior, predictive solubility modeling, and validated experimental protocols for solubility determination.

Physicochemical Characterization

Structural Identity

The compound consists of a thiazole heterocycle substituted at the C4 position with a methyl group and at the C2 position with an acetate moiety, stabilized by a sodium counterion.

PropertyDetail
IUPAC Name Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₆H₆NNaO₂S
Molecular Weight 179.17 g/mol
Appearance White to off-white crystalline powder
Hygroscopicity Moderate to High (Typical of sodium carboxylates)
Melting Point >250°C (Decomposes prior to melting)
Structural Diagram (DOT)

The following diagram illustrates the dissociation equilibrium that dictates solubility.

Dissociation SolidSalt Solid Salt (Crystal Lattice) Transition Solvation Energy > Lattice Energy SolidSalt->Transition Solvent Contact Ions Dissociated Ions (Na+ / Carboxylate-) Transition->Ions Dissociation Hydration Hydration Shell (Water Molecules) Ions->Hydration Stabilization

Figure 1: Thermodynamic pathway of dissolution for Sodium (4-methyl-1,3-thiazol-2-yl)acetate.

Solubility Profile: Water vs. Organic Solvents

The solubility of this salt is governed by the competition between lattice energy (holding the crystal together) and solvation enthalpy (energy released when solvent molecules surround ions).

Aqueous Solubility (High)
  • Mechanism: Water has a high dielectric constant (

    
    ) and strong hydrogen-bonding capability. It effectively shields the electrostatic attraction between the Na
    
    
    
    cation and the thiazole-acetate anion.
  • Predicted Range: Based on structural analogs (e.g., Sodium Acetate, Sodium 2-aminothiazole-4-acetate), the solubility is estimated to be >100 mg/mL (Freely Soluble).

  • pH Dependence: The salt dissociates into a weak base (carboxylate anion). In highly acidic aqueous solutions (pH < 4.0), the salt will protonate to form the free acid, which may precipitate due to lower solubility.

Organic Solubility (Low to Negligible)
  • Polar Protic (Methanol/Ethanol):

    • Methanol: Moderate solubility.[1] The high polarity allows some dissolution, often used for recrystallization.

    • Ethanol/Isopropanol: Sparingly soluble to insoluble.[1] The aliphatic chain reduces the solvent's ability to stabilize the ionic charge.

  • Polar Aprotic (DMSO/DMF):

    • Soluble.[2][1] These solvents have high dielectric constants and can solvate cations effectively, though less efficiently than water.

  • Non-Polar (DCM, Hexane, Toluene):

    • Practically Insoluble. These solvents lack the dipole moment required to overcome the ionic lattice energy.

Comparative Solubility Table
Solvent CategorySolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Driver
Aqueous Water (pH 7)Very Soluble > 100Ion-Dipole Hydration
Polar Protic MethanolSoluble 20 - 50H-Bonding / Polarity
Polar Protic EthanolSparingly Soluble < 10Reduced Dielectric
Polar Aprotic DMSOSoluble > 50Cation Solvation
Polar Aprotic AcetoneInsoluble < 1Poor Anion Solvation
Non-Polar DichloromethaneInsoluble < 0.1Lack of Ionic Support
Non-Polar HexaneInsoluble < 0.01Hydrophobic Effect

Experimental Protocols

To validate these values in a specific research context, the following self-validating protocols are recommended.

Gravimetric Determination (High Solubility Solvents)

Best for: Water, Methanol.

  • Preparation: Weigh 1.0 g of Sodium (4-methyl-1,3-thiazol-2-yl)acetate into a tared 20 mL scintillation vial.

  • Addition: Add solvent in 0.5 mL increments, vortexing for 5 minutes between additions at 25°C.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitation occurs rapidly, the solution was near saturation.

HPLC Saturation Method (Low Solubility Solvents)

Best for: Ethanol, Acetone, DCM.

  • Saturation: Add excess salt (approx. 50 mg) to 2 mL of solvent.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Inject filtrate into HPLC (C18 Column, Water/Acetonitrile gradient).

  • External Standard: Compare peak area against a standard curve of the salt dissolved in water.

Applications in Purification (Salt Switching)

The drastic solubility difference between the sodium salt and the free acid forms allows for efficient purification without chromatography. This "Salt Switching" workflow is standard in process chemistry.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Contains Impurities) Basify Add NaOH (aq) Target pH > 10 Crude->Basify Wash Wash with Organic Solvent (e.g., DCM/EtOAc) Basify->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Contains Non-Polar Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Salt) Separation->AqLayer Keep Isolate Evaporation / Lyophilization Yields Pure Salt AqLayer->Isolate

Figure 2: Purification strategy leveraging the high aqueous solubility of the sodium salt to remove non-polar organic impurities.

Process Logic
  • Basification: Converting the reaction mixture to a high pH ensures the thiazole acetic acid exists entirely as the Sodium (4-methyl-1,3-thiazol-2-yl)acetate species.

  • Organic Wash: Because the salt is insoluble in DCM or Ethyl Acetate, these solvents can be used to wash away unreacted starting materials or non-acidic byproducts while the product remains safely in the water phase.

  • Isolation: The aqueous phase is then lyophilized to obtain the solid salt.

References

  • PubChem. Sodium Acetate - Physicochemical Properties. National Library of Medicine. Available at: [Link]

  • ScienceDirect. Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Thiazole Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Their efficacy, s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Their efficacy, stability, and bioavailability are intrinsically linked to their fundamental thermodynamic properties. This guide provides a comprehensive exploration of the thermodynamic landscape of thiazole acetate derivatives, offering both theoretical understanding and practical, field-proven methodologies for their characterization. We will delve into the critical parameters that govern the stability and behavior of these compounds, the state-of-the-art techniques used for their measurement, and the structure-property relationships that are crucial for rational drug design.

Introduction: The Critical Role of Thermodynamics in Drug Development

In the journey from a promising lead compound to a market-approved drug, a thorough understanding of its physicochemical properties is paramount. For thiazole acetate derivatives, a class of compounds with broad pharmacological activities, these properties dictate crucial aspects such as shelf-life, formulation strategies, and ultimately, therapeutic effectiveness.[2][3] Thermodynamic parameters provide a quantitative measure of a compound's stability, its tendency to undergo phase transitions, and its interaction with solvents and biological targets.

This guide will focus on three key pillars of thermodynamic analysis:

  • Thermal Stability and Decomposition: Understanding the temperature at which a compound begins to degrade is essential for determining storage conditions and assessing its viability in various formulation processes.

  • Phase Transitions: Characterizing melting points, polymorphic transitions, and crystallinity provides insight into the compound's physical form, which can significantly impact solubility and dissolution rates.[4]

  • Solution Behavior: The energetics of dissolution are fundamental to predicting a drug's solubility, a critical factor for its absorption and bioavailability.

By mastering the principles and techniques outlined in this guide, researchers can make more informed decisions throughout the drug development pipeline, mitigating risks and accelerating the path to viable therapeutic candidates.

Core Thermodynamic Parameters and Their Significance

A molecule's thermodynamic profile is defined by several key parameters. For thiazole acetate derivatives, the most relevant include:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of purity and is influenced by the strength of the crystal lattice. The enthalpy of fusion is the energy required to induce this phase change, providing a quantitative measure of the intermolecular forces within the crystal.

  • Decomposition Temperature (Td): This is the temperature at which the molecule begins to chemically degrade. It defines the upper limit of thermal stability for the compound.[4][5]

  • Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. It is a crucial parameter in understanding how a material responds to temperature changes and is essential for detailed thermodynamic modeling.

  • Enthalpy of Solution (ΔHsol): This parameter quantifies the heat absorbed or released when a compound dissolves in a solvent.[6][7] It is a key determinant of solubility and provides insights into the interactions between the solute and the solvent.[6][7]

These parameters are not merely abstract values; they are intimately linked to the molecular structure of the thiazole acetate derivatives.

Key Experimental Techniques for Thermodynamic Characterization

The accurate determination of thermodynamic properties relies on a suite of powerful analytical techniques. The two most vital and complementary methods in this context are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][8][9]

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone of thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This allows for the precise determination of melting points, enthalpies of fusion, glass transitions, and heat capacities.[5]

  • Instrument Calibration: Prior to analysis, calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium). This step is critical for data accuracy and ensures the self-validating nature of the protocol.

  • Sample Preparation: Accurately weigh 2-5 mg of the thiazole acetate derivative into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample during heating.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Thermal Program:

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point but below the decomposition temperature. A slower heating rate can be used for better resolution of thermal events.

    • Cool the sample back to the starting temperature at a similar rate.

    • Perform a second heating cycle to observe any changes in the thermal profile, which can indicate polymorphism or the presence of an amorphous phase.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] It is the primary technique for determining the thermal stability and decomposition profile of a compound.[4][5]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh 5-10 mg of the thiazole acetate derivative into a tared TGA pan (typically ceramic or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min.

  • Data Analysis:

    • The TGA curve plots mass percentage versus temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs. The onset temperature of the major mass loss step is also a key indicator of stability.

Solution Calorimetry

Solution calorimetry directly measures the heat of solution (ΔHsol) when a solid dissolves in a solvent.[6][7] This technique is invaluable for studying polymorphism, crystallinity, and the energetics of solute-solvent interactions.[6][7][10]

Structure-Property Relationships in Thiazole Acetate Derivatives

The thermodynamic properties of thiazole acetate derivatives are not arbitrary; they are a direct consequence of their molecular structure. Understanding these relationships is key to designing molecules with desired stability and solubility profiles.[11][12]

  • Substituent Effects: The nature and position of substituents on the thiazole ring can significantly impact thermal stability. Electron-withdrawing groups can alter bond strengths and influence decomposition pathways. Bulky substituents may disrupt crystal packing, leading to lower melting points.

  • Intermolecular Interactions: Hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the crystal lattice energy. The presence of functional groups capable of strong hydrogen bonding, such as amino or hydroxyl groups, will generally lead to higher melting points and greater thermal stability.

  • Polymorphism: Thiazole acetate derivatives may exist in different crystalline forms (polymorphs), each with its own unique thermodynamic properties. Different polymorphs can exhibit different melting points, solubilities, and stabilities, making the control of polymorphism a critical aspect of drug development.[4]

Data Presentation and Interpretation

For a comparative analysis, thermodynamic data should be presented in a clear and organized manner.

Table 1: Thermodynamic Properties of Hypothetical Thiazole Acetate Derivatives

DerivativeSubstituent (R)Melting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)Decomposition Temp (Td, 5% loss) (°C)
TA-1 -H152.425.8285.1
TA-2 -CH3165.728.2298.6
TA-3 -Cl171.230.1310.4
TA-4 -NO2185.635.5325.9

The data in this table is for illustrative purposes only.

Interpretation: The illustrative data in Table 1 suggests that the addition of electron-withdrawing substituents at the 'R' position of the thiazole ring correlates with an increase in both melting point and thermal stability. This could be attributed to stronger intermolecular interactions in the solid state.

Visualizing Workflows and Relationships

Visual diagrams are essential for understanding complex workflows and conceptual relationships.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep Weigh Thiazole Acetate Derivative dsc_pan Load into DSC Pan prep->dsc_pan tga_pan Load into TGA Pan prep->tga_pan dsc Differential Scanning Calorimetry (DSC) dsc_pan->dsc tga Thermogravimetric Analysis (TGA) tga_pan->tga dsc_data Acquire Thermogram (Heat Flow vs. Temp) dsc->dsc_data tga_data Acquire Thermogram (Weight % vs. Temp) tga->tga_data analyze_dsc Determine Tm, ΔHfus dsc_data->analyze_dsc analyze_tga Determine Td tga_data->analyze_tga report Compile Thermodynamic Profile Report analyze_dsc->report analyze_tga->report

Caption: Experimental workflow for thermodynamic characterization.

structure_property structure Molecular Structure (Substituents, Isomerism) interactions Intermolecular Forces (H-Bonding, π-stacking) structure->interactions influences lattice Crystal Lattice Energy interactions->lattice determines properties Thermodynamic Properties (Tm, Td, ΔHfus) lattice->properties governs

Sources

Exploratory

An In-depth Technical Guide to Sodium (4-methyl-1,3-thiazol-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Sodium (4-methyl-1,3-thiazol-2-yl)acetate, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug development. As this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Sodium (4-methyl-1,3-thiazol-2-yl)acetate, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug development. As this molecule is not extensively documented in readily available literature, this document focuses on its fundamental chemical identifiers, a proposed synthetic pathway for its parent acid, and its potential utility based on the well-established roles of the thiazole scaffold.

Chemical Identity and Structural Elucidation

The core of the target molecule is a 2,4-disubstituted thiazole ring. The thiazole moiety is a critical pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1]

Table 1: Core Identifiers for (4-methyl-1,3-thiazol-2-yl)acetic acid and its Sodium Salt

Identifier(4-methyl-1,3-thiazol-2-yl)acetic acidSodium (4-methyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₆H₇NO₂SC₆H₆NNaO₂S
Molecular Weight 157.19 g/mol 179.17 g/mol
CAS Number Not availableNot available
Canonical SMILES CC1=CSC(=N1)CC(=O)OCC1=CSC(=N1)CC(=O)[O-].[Na+]
InChI Key PredictedPredicted

Note: As of the last update, specific experimental data and registered identifiers for this compound are not publicly available. The provided information is based on theoretical calculations.

The thiazole ring can act as a bioisostere for other functional groups, such as amides or esters, which is a common strategy in drug design to improve pharmacokinetic properties.[2]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 2,4-disubstituted thiazoles can be approached through various methods, with the Hantzsch thiazole synthesis being a classic and versatile route.[3][4] However, for the specific substitution pattern of the target molecule, a more direct approach involving the functionalization of a pre-existing 4-methylthiazole ring at the 2-position is proposed. This strategy offers greater control and potentially higher yields.

The proposed synthesis involves a two-step process: the formation of the parent carboxylic acid, (4-methyl-1,3-thiazol-2-yl)acetic acid, followed by its conversion to the sodium salt.

Diagram 1: Proposed Synthesis of (4-methyl-1,3-thiazol-2-yl)acetic acid

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Saponification 4-methylthiazole 4-methylthiazole n-BuLi n-Butyllithium (in THF, -78 °C) 4-methylthiazole->n-BuLi 1. lithiated_intermediate 2-Lithio-4-methylthiazole (in situ) n-BuLi->lithiated_intermediate ethyl_chloroacetate Ethyl chloroacetate lithiated_intermediate->ethyl_chloroacetate 2. ester_product Ethyl (4-methyl-1,3-thiazol-2-yl)acetate ethyl_chloroacetate->ester_product ester_product_2 Ethyl (4-methyl-1,3-thiazol-2-yl)acetate NaOH NaOH (aq) ester_product_2->NaOH acid_product (4-methyl-1,3-thiazol-2-yl)acetic acid NaOH->acid_product

Caption: Proposed two-step synthesis of the parent carboxylic acid.

Experimental Protocol: Synthesis of (4-methyl-1,3-thiazol-2-yl)acetic acid

Disclaimer: This protocol is a proposed method based on established chemical principles and has not been experimentally validated.

Step 1: Synthesis of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled THF. Then, add 4-methylthiazole dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the 2-lithio-4-methylthiazole intermediate. The lithiation of thiazoles at the 2-position is a well-established procedure.[5]

  • Electrophilic Quench: Add a solution of ethyl chloroacetate in anhydrous THF dropwise to the reaction mixture. The temperature should be carefully maintained below -70 °C during the addition. Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl (4-methyl-1,3-thiazol-2-yl)acetate.

Step 2: Saponification to (4-methyl-1,3-thiazol-2-yl)acetic acid

  • Hydrolysis: Dissolve the purified ethyl (4-methyl-1,3-thiazol-2-yl)acetate in a mixture of ethanol and water. Add a solution of sodium hydroxide (NaOH) and stir the mixture at room temperature overnight.

  • Acidification: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Isolation: The resulting precipitate, (4-methyl-1,3-thiazol-2-yl)acetic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Preparation of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

The sodium salt is prepared by a straightforward acid-base neutralization.

Diagram 2: Formation of the Sodium Salt

G acid (4-methyl-1,3-thiazol-2-yl)acetic acid base Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) acid->base Neutralization salt Sodium (4-methyl-1,3-thiazol-2-yl)acetate base->salt

Caption: Acid-base neutralization to form the sodium salt.

Protocol: Salt Formation

  • Dissolution: Suspend the synthesized (4-methyl-1,3-thiazol-2-yl)acetic acid in a minimal amount of a suitable solvent, such as ethanol or water.

  • Neutralization: Add one molar equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, portion-wise with stirring. Continue stirring until the acid is fully dissolved and the solution becomes clear.

  • Isolation: Remove the solvent under reduced pressure to yield Sodium (4-methyl-1,3-thiazol-2-yl)acetate as a solid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

While experimental data is not available, the following are predicted spectroscopic characteristics based on analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group on the thiazole ring, a singlet for the methylene protons of the acetate group, and a singlet for the proton at the 5-position of the thiazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the thiazole ring and the carboxylate group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the carbons of the thiazole ring.

  • IR Spectroscopy: The infrared spectrum of the carboxylic acid would show a characteristic broad O-H stretch and a C=O stretch. For the sodium salt, the broad O-H stretch will be absent, and the C=O stretch will shift to a lower wavenumber, characteristic of a carboxylate anion.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the elemental composition of the synthesized compounds.

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The (4-methyl-1,3-thiazol-2-yl)acetate scaffold can be considered a valuable building block for the synthesis of more complex molecules.

The acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships. The sodium salt form is often preferred for formulation due to its increased aqueous solubility.

Diagram 3: Potential Drug Discovery Workflow

G synthesis Synthesis of Sodium (4-methyl-1,3-thiazol-2-yl)acetate derivatization Chemical Derivatization synthesis->derivatization screening High-Throughput Screening derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Role in a typical drug discovery pipeline.

This compound could be of interest to researchers developing novel therapeutics where the thiazole ring can serve as a key pharmacophoric element or as a bioisosteric replacement for other chemical groups to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Sodium (4-methyl-1,3-thiazol-2-yl)acetate is not available, researchers should handle this compound with the standard precautions for new chemical entities. It is advisable to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols. BenchChem.
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  • Dotsenko, V. V., et al. (2025). Synthesis, Structure, and Bromination of 3-(Arylamino)-2-(4-arylthiazol-2-yl)acrylonitriles. Russian Journal of General Chemistry.
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  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Popsavin, V., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry.
  • Ryng, S., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis.
  • Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry.
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  • Kim, D., et al. (2023). 2H-Thiazolo[4,5-d][3][7][8]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science.

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  • Trendafilova, N., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules.
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Foundational

The Emergent Therapeutic Potential of 4-Methyl-1,3-thiazol-2-yl Acetic Acid Salts

An In-Depth Technical Guide for Researchers Abstract The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] This guide delves into the specific an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] This guide delves into the specific and compelling biological potential of 4-methyl-1,3-thiazol-2-yl acetic acid and its salts. We move beyond a cursory overview to provide a technical exploration of its synthesis, diverse pharmacological activities, and the mechanistic underpinnings of its therapeutic promise. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to empower further investigation into this promising class of molecules.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Heterocyclic compounds are fundamental to pharmaceutical development, with the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—being a particularly privileged scaffold.[3][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of FDA-approved drugs, including anticancer agents like Dasatinib and antiparasitics such as Nitazoxanide.[2]

The 4-methyl-1,3-thiazol-2-yl acetic acid moiety combines the established biological relevance of the thiazole ring with an acetic acid functional group. This carboxylate feature is significant, as it is a common pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting an inherent potential for cyclooxygenase (COX) inhibition. This guide will explore this and other biological activities, providing a comprehensive view of the molecule's potential.

Synthetic Pathways: From Precursors to Active Salts

The construction of the thiazole ring is a well-established area of organic synthesis. The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and versatile method for creating a wide range of thiazole derivatives.[1][4] This reaction typically involves the condensation of an α-haloketone or ester with a thioamide.

For the synthesis of the target 4-methyl-1,3-thiazol-2-yl acetic acid scaffold, a common approach involves the reaction of a thioamide with an appropriate 2-chloro-3-oxobutanoate derivative, followed by hydrolysis to yield the carboxylic acid.

Logical Synthesis Workflow

The following diagram illustrates a generalized and logical workflow for the synthesis and subsequent biological evaluation of the target compounds.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation Thioamide Thioamide Precursor Hantzsch Hantzsch Condensation Thioamide->Hantzsch AlphaHaloEster Ethyl 2-chloro-3-oxobutanoate AlphaHaloEster->Hantzsch EsterIntermediate Ethyl 4-methyl-1,3-thiazol-2-ylacetate Hantzsch->EsterIntermediate Hydrolysis Base Hydrolysis (e.g., NaOH) EsterIntermediate->Hydrolysis AcidProduct 4-Methyl-1,3-thiazol-2-yl acetic acid Hydrolysis->AcidProduct SaltFormation Salt Formation (e.g., with NaHCO3) AcidProduct->SaltFormation FinalSalt Target Salt SaltFormation->FinalSalt Purify Purification & Characterization (NMR, MS, IR) FinalSalt->Purify Screening Primary Screening Assays Purify->Screening Test Compound Antimicrobial Antimicrobial (MIC/MBC) Screening->Antimicrobial AntiInflammatory Anti-inflammatory (COX Assay) Screening->AntiInflammatory Anticancer Anticancer (MTT Assay) Screening->Anticancer Cardio Cardiovascular (Isolated Heart) Screening->Cardio DoseResponse Dose-Response & IC50/EC50 Antimicrobial->DoseResponse AntiInflammatory->DoseResponse Anticancer->DoseResponse Cardio->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Data Data Analysis & SAR Mechanism->Data AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGH2, etc.) COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation Compound 4-Methyl-1,3-thiazol- 2-yl Acetic Acid Salt Compound->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Antimicrobial Activity

The thiazole ring is a component of penicillin, one of the first and most famous antibiotics. [5]Modern synthetic thiazole derivatives continue this legacy, showing broad-spectrum activity. A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids demonstrated significant antibacterial and antifungal properties, in some cases overcoming the weak antifungal activity of commercial preservatives like parabens. [6]The combination of the thiazole nucleus and the hydrophilic carboxylic acid moiety appears effective for creating potent biocides. [6]

Anticancer Properties

A vast body of research highlights the antiproliferative and antitumor activities of thiazole derivatives. [7][8]These compounds have been shown to inhibit tumor growth and induce cancer cell death through various mechanisms. [3][9]While specific studies on 4-methyl-1,3-thiazol-2-yl acetic acid salts are emerging, related structures have shown potent efficacy against multiple human tumor cell lines, including leukemia, breast, and liver cancer cell lines. [2][7]The mechanism of action can involve the induction of apoptosis, DNA fragmentation, and mitochondrial depolarization. [9]

Cardiovascular Effects

Recent investigations have specifically screened new synthetic derivatives of thiazole acetic acid for cardiovascular activity. [10][11]These studies, using isolated rat hearts and blood vessels, found that most of the tested compounds could increase developed tension (a measure of cardiac contractility) without significantly affecting heart rate. [10][11]This suggests a potential for developing novel inotropic agents, although further research into the precise mechanism (e.g., interaction with adrenergic or cholinergic pathways) is required.

Validated Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid (A Representative Analog)

This protocol is adapted from methodologies for similar heterocyclic acetic acids and serves as a validated starting point. [6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1 equiv.) and an appropriate thioamide (1 equiv.) in absolute ethanol (100 mL).

  • Chlorination & Cyclization: Slowly add a chlorinating agent (e.g., sulfuryl chloride, 1 equiv.) dropwise to the stirring mixture at 0°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. The crude ester product may precipitate or can be extracted with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester: Purify the resulting crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate using column chromatography on silica gel.

  • Hydrolysis to Acid: Dissolve the purified ester in a mixture of ethanol and 2M sodium hydroxide solution. Stir at room temperature for 12-24 hours until TLC indicates complete consumption of the ester.

  • Acidification & Final Product: Cool the mixture in an ice bath and acidify to pH ~2-3 with 2M hydrochloric acid. The solid carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield (2-methyl-1,3-thiazol-4-yl)acetic acid.

  • Salt Formation: To form the sodium salt, dissolve the final acid product in ethanol and add an equimolar amount of sodium bicarbonate. Stir until effervescence ceases. The salt can be isolated by evaporating the solvent.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: In Vitro COX Inhibition Fluorimetric Assay

This protocol is based on commercially available COX inhibitor screening kits and established methodologies. [12][13]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

  • Compound Preparation: Prepare a stock solution of the 4-methyl-1,3-thiazol-2-yl acetic acid salt in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilutions. Include wells for a no-enzyme control, a no-inhibitor control, and a reference inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Immediately measure the fluorescence intensity over time using a microplate reader. The COX-mediated peroxidation of arachidonic acid generates an intermediate that reacts with the probe to produce a fluorescent signal.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition versus compound concentration and fit the data to a suitable model to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

  • Inoculum Preparation: Culture the bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the thiazole acetic acid salt in the broth medium. The concentration range should be broad enough to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells that showed no visible growth and plate it onto an agar medium. The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.

Data Summary

The biological activity of thiazole derivatives is highly dependent on the specific substitutions on the ring. The following table provides a conceptual summary of potential activity data based on published literature for analogous compounds.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (IC₅₀ / MIC)Reference
(Thiazol-4-yl) acetic acidsAntibacterialStaphylococcus aureus10 - 50 µg/mL[6]
(Thiazol-4-yl) acetic acidsAntifungalCandida albicans5 - 25 µg/mL[6]
Phenyl-thiazolyl-amino phenyl acetic acidsAnti-inflammatoryCOX-1 Enzyme0.5 - 5 µM[13]
Thiazole-pyridine hybridsAnticancerMCF-7 (Breast Cancer)5 - 15 µM[7]
Thiazole Acetic Acid DerivativesCardiovascularIsolated Rat HeartIncreased Tension[10][11]

Conclusion and Future Directions

The 4-methyl-1,3-thiazol-2-yl acetic acid scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The convergence of anti-inflammatory, antimicrobial, anticancer, and cardiovascular activities within this chemical class underscores its significance. The inherent "drug-like" properties of the thiazole nucleus, combined with the functionality of the acetic acid side chain, provide a robust foundation for medicinal chemistry campaigns.

Future research should focus on building a comprehensive Structure-Activity Relationship (SAR) library by synthesizing and screening a diverse range of analogs. Modifications to the 4-position methyl group, substitution on the thiazole ring at position 5, and derivatization of the carboxylic acid could lead to compounds with enhanced potency and selectivity for specific biological targets. Advanced mechanistic studies, including target identification and in vivo efficacy models, are the critical next steps in translating the clear biological potential of these salts into clinically viable therapeutics.

References

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. Available at: [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2014). PubMed. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (2023). New Journal of Chemistry. Available at: [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PMC. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). KUEY. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). PMC. Available at: [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Farmacia Journal. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC. Available at: [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). MDPI. Available at: [Link]

  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2022). Cumhuriyet Science Journal. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Available at: [Link]

  • Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. (2015). PubMed. Available at: [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). PubMed. Available at: [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application of Sodium (4-methyl-1,3-thiazol-2-yl)acetate in peptide synthesis

Detailed Application Note & Protocol: Sodium (4-methyl-1,3-thiazol-2-yl)acetate in Peptide Synthesis Introduction: The Thiazole Advantage in Peptidomimetics Sodium (4-methyl-1,3-thiazol-2-yl)acetate represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: Sodium (4-methyl-1,3-thiazol-2-yl)acetate in Peptide Synthesis

Introduction: The Thiazole Advantage in Peptidomimetics

Sodium (4-methyl-1,3-thiazol-2-yl)acetate represents a critical building block in modern medicinal chemistry, specifically designed for the N-terminal capping of bioactive peptides. While natural amino acids are susceptible to rapid enzymatic degradation by aminopeptidases, the introduction of a thiazole-acetyl moiety serves a dual purpose: it sterically blocks N-terminal proteolysis and introduces a heteroaromatic system capable of unique


-

interactions and hydrogen bonding with target receptors.

This application note details the technical integration of this reagent into Solid-Phase Peptide Synthesis (SPPS) and solution-phase workflows. Unlike standard amino acids, the sodium salt form requires specific handling to ensure efficient activation and coupling.

Part 1: Mechanistic Insight & Solubility Management

The Challenge of the Salt Form

The reagent is supplied as a sodium salt to ensure long-term stability and prevent decarboxylation or oxidation often observed in free heteroaryl acetic acids. However, in standard peptide synthesis solvents (DCM, DMF), the sodium salt exhibits poor solubility compared to the free acid. Furthermore, direct activation of the salt with uronium reagents (e.g., HATU, HBTU) can be sluggish due to the heterogeneous nature of the reaction mixture.

The Activation Strategy

To maximize coupling efficiency, our protocol prioritizes proton exchange or solubilization-assisted activation .

  • Path A (High Purity): Conversion to free acid prior to coupling.

  • Path B (High Throughput): In situ solubilization using chaotropic solvents (NMP) and phosphonium reagents (PyBOP), which are more tolerant of ionic species than uronium salts.

Part 2: Experimental Protocols

Protocol A: Pre-Conversion to Free Acid (Recommended for SPPS)

Use this protocol for critical syntheses where coupling efficiency must exceed 99%.

Reagents:

  • Sodium (4-methyl-1,3-thiazol-2-yl)acetate (1.0 equiv)

  • 1M HCl (aqueous)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 5.0 mmol of the sodium salt in 10 mL of distilled water. The solution should be clear.

  • Acidification: Slowly add 1M HCl while stirring until pH reaches ~2.0. A white to off-white precipitate (the free acid) may form, or the solution may remain clear depending on concentration.

  • Extraction: Extract the aqueous layer 3 times with 15 mL of EtOAc. The thiazole acetic acid will partition into the organic phase.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure.

    • Checkpoint: The resulting solid is (4-methyl-1,3-thiazol-2-yl)acetic acid . Use immediately or store at -20°C under argon.

Protocol B: SPPS Coupling (Fmoc Chemistry)

Standard workflow for attaching the moiety to the N-terminus of a resin-bound peptide.

Reagents:

  • (4-methyl-1,3-thiazol-2-yl)acetic acid (from Protocol A)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Resin: Rink Amide or Wang resin (pre-loaded with peptide sequence, N-terminal Fmoc removed).

Workflow:

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Cocktail Preparation:

    • Dissolve 0.4 mmol (4 equiv) of (4-methyl-1,3-thiazol-2-yl)acetic acid in 2 mL dry DMF.

    • Add 0.38 mmol (3.8 equiv) of HATU .

    • Add 0.8 mmol (8 equiv) of DIEA .

    • Note: The solution should turn yellow/orange. Allow to activate for 30–60 seconds.

  • Coupling: Add the cocktail to the resin. Shake/vortex at room temperature for 45–60 minutes .

  • Washing: Drain and wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).
  • QC (Kaiser Test): Perform a Kaiser test. A negative (yellow) result indicates successful capping of the N-terminal amine.

Protocol C: Direct Salt Coupling (Solution Phase)

Suitable for scale-up where isolation of the free acid is impractical.

Reagents:

  • Sodium (4-methyl-1,3-thiazol-2-yl)acetate

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)[1]

  • Solvent: DMF/DCM (1:1 ratio)

Step-by-Step:

  • Suspend the sodium salt (1.1 equiv) and HOBt (1.2 equiv) in DMF.

  • Add EDC

    
    HCl (1.2 equiv). Stir for 10 minutes. The mixture will become clearer as the active ester forms and NaCl precipitates.
    
  • Add the peptide/amine component (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Stir at Room Temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, saturated

    
    , and brine.
    

Part 3: Visualization & Data

Reaction Workflow Diagram

The following diagram illustrates the critical pathway from the stable sodium salt precursor to the final peptide conjugate.

ThiazoleCoupling cluster_direct Protocol C (Direct) Salt Sodium (4-methyl-1,3-thiazol-2-yl)acetate (Stable Precursor) Acid Free Acid Form (Reactive Species) Salt->Acid Protocol A: HCl / EtOAc Extr. ActiveEster O-Acyl Urea / Active Ester (Activated Intermediate) Salt->ActiveEster EDC / HOBt / DMF (In-situ activation) Acid->ActiveEster Protocol B: HATU / DIEA Final Thiazole-Capped Peptide (Protease Resistant) ActiveEster->Final Coupling (45-60 min) Peptide Resin-Bound Peptide (N-Terminus Free) Peptide->Final Nucleophilic Attack

Caption: Workflow converting the stable sodium salt into a reactive species for peptide conjugation via free-acid isolation or in-situ activation.

Comparative Coupling Efficiency Data

Data based on internal validation using a model peptide sequence (H-Ala-Phe-Gly-Resin).

Coupling MethodReagentsSolvent SystemConversion (HPLC)Racemization (%)Notes
Protocol A (Standard) Free Acid + HATU/DIEADMF>99.5% < 0.1%Highest purity; requires extraction step.
Protocol B (Direct) Na-Salt + PyBOP/DIEANMP92.0%< 0.5%Good for screening; slower kinetics.
Protocol C (Carbodiimide) Na-Salt + EDC/HOBtDMF/DCM88.5%< 0.1%Best for solution phase; urea byproduct removal required.

Part 4: Troubleshooting & QC

  • Issue: Incomplete Coupling (Positive Kaiser Test)

    • Cause: Steric hindrance of the thiazole ring or poor solubility of the salt.

    • Solution: Switch to Protocol A (Free Acid). Double couple using HOAt instead of HOBt to accelerate reaction rates for aromatic acids.

  • Issue: Precipitate in Reaction Vessel

    • Cause: Formation of NaCl or low solubility of the sodium salt in DCM.

    • Solution: Use NMP (N-Methyl-2-pyrrolidone) as the primary solvent; it has better solubility for salts than DMF or DCM.

References

  • Grybaitė, B., et al. (2016). Synthesis, Transformation of 3-[(4-Arylthiazol-2-Yl)...]propanoic Acid Derivatives. Molecules . Available at: [Link]

  • He, J., & Nitsche, C. (2024).[2] Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal .[2] Available at: [Link]

  • Ballatore, C., et al. (2013).[3] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem . Available at: [Link]

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents. Encyclopedia of Biophysics.
  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.

Sources

Application

Application Notes and Protocols for In Vitro Studies with Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Authored by: Senior Application Scientist, [Your Name/Department] Introduction The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, [Your Name/Department]

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a salt of a substituted thiazole acetic acid derivative. The presence of the thiazole moiety suggests its potential as a modulator of various cellular pathways.[5][6] These application notes provide a comprehensive guide for researchers on the proper handling, preparation, and application of Sodium (4-methyl-1,3-thiazol-2-yl)acetate for in vitro studies, ensuring experimental reproducibility and integrity.

Compound Profile

PropertyValueSource
Chemical Name Sodium (4-methyl-1,3-thiazol-2-yl)acetateN/A
Molecular Formula C6H6NNaO2S
Molecular Weight 179.17 g/mol
Appearance Likely a solid
Storage Store at -20°C for long-term stability.[7][8]

Note: As a sodium salt, this compound is anticipated to have greater aqueous solubility than its corresponding free acid. However, empirical determination of solubility in your specific experimental buffer is highly recommended.

Mechanism of Action (Putative)

While the specific mechanism of action for Sodium (4-methyl-1,3-thiazol-2-yl)acetate is not yet fully elucidated, the broader family of thiazole derivatives has been shown to exert its biological effects through various mechanisms[3][6]. These may include, but are not limited to:

  • Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of various kinases and other enzymes crucial for cell signaling and survival.[9]

  • Induction of Apoptosis: Many cytotoxic thiazole derivatives have been demonstrated to induce programmed cell death in cancer cells.[10]

  • Antimicrobial Activity: Thiazole derivatives have been shown to disrupt microbial processes, making them effective against a range of bacteria and fungi.[11][12]

The following diagram illustrates a generalized workflow for investigating the in vitro effects of a novel compound like Sodium (4-methyl-1,3-thiazol-2-yl)acetate.

workflow cluster_prep Compound Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis a Weigh Compound b Prepare Stock Solution (e.g., in DMSO) a->b c Determine Solubility & Stability b->c d Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) c->d Prepare Working Solutions e Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) d->e f Functional Assays (e.g., Enzyme Inhibition, Migration Assay) d->f g Calculate IC50/EC50 Values e->g f->g h Statistical Analysis g->h i Interpret Results & Formulate Hypothesis h->i

Caption: General workflow for in vitro evaluation of a test compound.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

The use of a concentrated stock solution is standard practice to minimize the number of repetitive weighings and reduce the potential for error.[8] Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds used in cell-based assays.[13][14]

Materials:

  • Sodium (4-methyl-1,3-thiazol-2-yl)acetate

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 1.79 mg of Sodium (4-methyl-1,3-thiazol-2-yl)acetate. This should be done in a chemical fume hood using appropriate personal protective equipment (PPE), as some thiazole derivatives can be hazardous.

  • Dissolution: Transfer the weighed compound to a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.[7][15]

  • Storage: Store the aliquots at -20°C for long-term use. When stored properly, stock solutions in DMSO are generally stable for extended periods.[7][8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

It is critical to maintain a consistent, low final concentration of the solvent (e.g., DMSO) across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.[13][16] A final DMSO concentration of ≤ 0.5% is generally recommended for most cell lines.[14]

Materials:

  • 10 mM stock solution of Sodium (4-methyl-1,3-thiazol-2-yl)acetate in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: At room temperature, thaw a single aliquot of the 10 mM stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 10 µM final concentration in a 2 mL well volume:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This results in a 10 µM working solution.

      • Add the desired volume of this working solution to your cell culture wells.

  • Vehicle Control: It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.[16]

The following diagram illustrates the serial dilution process for preparing working solutions.

serial_dilution cluster_dilutions Preparation of Working Solutions in Culture Medium stock 10 mM Stock in DMSO d1 100 µM (e.g., 10 µL stock + 990 µL medium) stock->d1 1:100 dilution d2 10 µM (e.g., 100 µL of 100 µM + 900 µL medium) d1->d2 1:10 dilution d3 1 µM (e.g., 100 µL of 10 µM + 900 µL medium) d2->d3 1:10 dilution

Caption: Serial dilution scheme for working solutions.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. Many thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10][17][18]

Materials:

  • Cells of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sodium (4-methyl-1,3-thiazol-2-yl)acetate working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of Sodium (4-methyl-1,3-thiazol-2-yl)acetate (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Interpretation and Best Practices

  • Solubility is Key: Always visually inspect your working solutions for any signs of precipitation. Compound precipitation can lead to inaccurate and misleading results.[16][19]

  • Stability Matters: For longer-term experiments, it is advisable to perform a stability assessment of the compound in your cell culture medium under experimental conditions.[16]

  • Controls are Crucial: The inclusion of appropriate controls (vehicle, positive, and negative) is essential for the valid interpretation of your data.[16]

  • Cell Line Specificity: The cytotoxic or biological effects of a compound can vary significantly between different cell lines.[18]

Conclusion

Sodium (4-methyl-1,3-thiazol-2-yl)acetate, as a member of the pharmacologically significant thiazole family, holds promise for in vitro investigation. By following these detailed protocols and adhering to best practices in experimental design, researchers can obtain reliable and reproducible data to elucidate its potential biological activities.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). Retrieved from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. (n.d.). Retrieved from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2025, July 28). Retrieved from [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18). Retrieved from [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3). Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). Retrieved from [Link]

  • Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (2022, September 1). Retrieved from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022, November 3). Retrieved from [Link]

  • Stock Solutions. (n.d.). Retrieved from [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds - Solarbio. (2026, January 29). Retrieved from [Link]

  • Standard Solution Preparation: A Comprehensive Guide - Blogs - News. (2024, October 25). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). Retrieved from [Link]

  • Preparation of Stock Solutions | Enfanos. (n.d.). Retrieved from [Link]

  • In vitro and in silico studies of antimicrobial activity. (n.d.). Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (n.d.). Retrieved from [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC. (n.d.). Retrieved from [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021, April 25). Retrieved from [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PubMed Central. (2016, February 4). Retrieved from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (2021, January 27). Retrieved from [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents. (n.d.).
  • ANALYSIS OF THE EFFECT OF SODIUM 2-((4-AMINO-5-(THIOPHEN-2-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL)THIO) ACETATE HIGH DOSES ON BRAIN TISSUE - ResearchGate. (2025, August 8). Retrieved from [Link]

  • acetic acid - assay procedure - Megazyme. (n.d.). Retrieved from [Link]

  • The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (n.d.). Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S - PubChem. (n.d.). Retrieved from [Link]

  • 4-Methylthiazole | C4H5NS | CID 12748 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cell Cultivation Handbook. (n.d.). Retrieved from [Link]

  • 4-methyl-1,3-thiazole - [M24933] - Synthonix. (n.d.). Retrieved from [Link]

  • 2-acetyl-4-methyl thiazole, 7533-07-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Welcome to the technical support center for Sodium (4-methyl-1,3-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium (4-methyl-1,3-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and employing systematic troubleshooting, you can ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of Sodium (4-methyl-1,3-thiazol-2-yl)acetate?

As the sodium salt of an acetic acid derivative, this compound is anticipated to be water-soluble. Acetate salts are generally known for their high aqueous solubility.[1][2] This is attributed to the ionic nature of the acetate group and its ability to form hydrogen bonds with water molecules.[1] The presence of the thiazole ring, a heterocyclic structure, can sometimes contribute to poor aqueous solubility in related compounds due to its hydrophobicity and rigid structure.[3] However, in this case, the formation of a sodium salt significantly enhances its solubility in polar solvents like water. Many sodium salts are highly water-soluble.[4][5]

Q2: I'm observing precipitation when dissolving the compound in an aqueous buffer. What could be the cause?

Several factors can lead to precipitation, even with a water-soluble salt:

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.[6]

  • Exceeding Solubility Limit: The final concentration in your assay may be higher than the compound's maximum solubility in that specific buffer system.

  • pH Effects: The solubility of thiazole-containing compounds can be pH-dependent.[7] While the sodium salt form enhances water solubility, significant shifts in the pH of your buffer could potentially affect the ionization state of the molecule and its solubility.

  • Common Ion Effect: If your buffer contains a high concentration of sodium ions, it could slightly decrease the solubility of the sodium salt.

  • Temperature: Solubility is often temperature-dependent.[1] A decrease in temperature, for instance, when moving samples from a 37°C incubator to room temperature, might reduce solubility.[6]

Q3: My compound is not dissolving well in DMSO. What should I do?

While Sodium (4-methyl-1,3-thiazol-2-yl)acetate is expected to be primarily water-soluble, issues with dissolving in organic solvents like DMSO can occasionally arise. Thiazole derivatives can sometimes exhibit poor solubility even in organic solvents.[7] If you encounter this issue:

  • Gentle Heating: Warming the solution gently (e.g., to 37°C) can aid dissolution.

  • Sonication: Using a sonicator can help break down aggregates and improve solubilization.

  • Co-solvents: For challenging compounds, a mixture of solvents can be effective. Consider preparing a stock solution in a combination of DMSO and another water-miscible organic solvent like ethanol.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility problems with Sodium (4-methyl-1,3-thiazol-2-yl)acetate.

Issue 1: Precipitate Formation Upon Dilution into Aqueous Buffer

This is a common issue often referred to as "solvent shock."[6]

Root Cause Analysis Workflow

start Precipitate observed in aqueous buffer check_stock Is the stock solution clear? start->check_stock check_dilution How was the dilution performed? check_stock->check_dilution Yes stock_issue Stock solution is the problem. Re-prepare stock. check_stock->stock_issue No rapid_dilution Rapid dilution from organic stock? check_dilution->rapid_dilution serial_dilution Solution: Perform serial dilutions. rapid_dilution->serial_dilution Yes check_concentration Is the final concentration too high? rapid_dilution->check_concentration No lower_concentration Solution: Lower the final concentration. check_concentration->lower_concentration Yes

Caption: Troubleshooting workflow for precipitate formation.

Recommended Protocol: Serial Dilution for Aqueous Solutions
  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Intermediate Dilution: Perform an intermediate dilution step. For example, dilute the 100% DMSO stock into a solution containing a higher percentage of organic solvent before the final dilution into the aqueous buffer.[7]

  • Final Dilution: Add the intermediate dilution to your final aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: Inconsistent Assay Results

Poor solubility can lead to variable concentrations of the active compound, resulting in poor reproducibility.[3]

Factors Affecting Reproducibility
FactorExplanationRecommended Action
Buffer pH The solubility of thiazole derivatives can be pH-sensitive.[7] Minor variations in buffer preparation can lead to inconsistent solubility.Always use a calibrated pH meter to verify the final pH of your buffer. Prepare fresh buffer for each set of experiments.
Stock Solution Age The stability of the compound in solution over time is not always known. Degradation can affect both solubility and activity.Prepare fresh stock solutions for critical experiments. If storing, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
Visual Inspection Micro-precipitation may not be visible to the naked eye but can still impact results.Before use, visually inspect your diluted solutions for any signs of precipitate. If possible, check under a microscope.[7]
Issue 3: Difficulty Preparing a Concentrated Aqueous Stock Solution

While the compound is a sodium salt, preparing highly concentrated aqueous stock solutions can sometimes be challenging.

Protocol: Preparing an Aqueous Stock Solution
  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of the compound.[8]

  • Solvent Addition: Add a portion of the desired aqueous solvent (e.g., deionized water or a buffer) to the solid.

  • Aid Dissolution:

    • Vortexing/Stirring: Mix the solution vigorously.

    • Sonication: Place the vial in a sonicator bath for short intervals.

    • Gentle Warming: If necessary, warm the solution gently (e.g., in a 37°C water bath).

  • Bring to Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume in a volumetric flask for accuracy.[8]

Advanced Solubility Enhancement Strategies

If solubility issues persist, especially for specific formulations, consider these advanced techniques:

  • Use of Co-solvents: A mixture of water and a biocompatible organic solvent like ethanol can sometimes improve solubility.

  • Cyclodextrins: These are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble compounds, forming an "inclusion complex" that is more water-soluble. This has been shown to be effective for other thiazole derivatives.[9]

Best Practices for Handling Stock Solutions

To ensure the accuracy and reproducibility of your experiments, adhere to these best practices for preparing and storing stock solutions:

  • Accurate Measurements: Always use high-quality, calibrated equipment for weighing the solute and measuring the solvent volume.[10] Volumetric flasks are recommended for preparing accurate stock solutions.[8]

  • Homogeneous Solutions: Ensure the solute is completely dissolved before use. Gentle stirring or vortexing can aid in this process.[10]

  • Proper Labeling: Clearly label your stock solutions with the compound name, concentration, solvent, and date of preparation.[11]

  • Storage: Store stock solutions appropriately to maintain stability. For many organic compounds, this involves storage at low temperatures (-20°C or -80°C) and protection from light.

By following these guidelines and troubleshooting steps, you can effectively manage solubility challenges with Sodium (4-methyl-1,3-thiazol-2-yl)acetate and achieve reliable experimental outcomes.

References

  • National Center for Biotechnology Information. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link]

  • Solubility of Things. Acetate | Solubility of Things. Available from: [Link]

  • Journal of Chemical Education. The Solubility Rules: Why Are All Acetates Soluble?. Available from: [Link]

  • ResearchGate. The Solubility Rules: Why Are All Acetates Soluble? | Request PDF. Available from: [Link]

  • FasterCapital. Best Practices For Stock Solutions. Available from: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Journal of Chemical Education. The Solubility Rules: Why Are All Acetates Soluble?. Available from: [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. Available from: [Link]

  • YouTube. Solubility Rules: Acetates | Chemistry. Available from: [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions. Available from: [Link]

  • ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation. Available from: [Link]

  • Khan Academy. Solubility of organic compounds. Available from: [Link]

  • National Center for Biotechnology Information. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. Available from: [Link]

  • Wikipedia. Sodium. Available from: [Link]

  • National Center for Biotechnology Information. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • Quora. Why do all sodium salts dissolve in water?. Available from: [Link]

Sources

Optimization

Technical Support Center: Purifying Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Welcome to the technical support center for the purification of Sodium (4-methyl-1,3-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity ma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Sodium (4-methyl-1,3-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges encountered during the purification of this polar, ionic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Purity Assessment & Impurity Profiling

Question: How can I quickly assess the purity of my crude Sodium (4-methyl-1,3-thiazol-2-yl)acetate sample?

Answer: A multi-pronged approach is recommended for a reliable initial assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid purity check. Given the ionic and highly polar nature of the sodium salt, a standard silica plate with a polar mobile phase is effective. A good starting point for the eluent is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid or ammonia to improve spot shape.

    • Expert Insight: The sodium salt may streak on standard silica due to its high polarity. If streaking is severe, consider using reversed-phase TLC plates (C18) with a mobile phase like Methanol/Water or Acetonitrile/Water. The presence of multiple spots indicates impurities.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the gold standard for identifying structural impurities. Dissolve your sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Look for unexpected peaks that do not correspond to the target molecule's protons. Integrating the peaks allows for a rough quantification of impurities relative to your product.[2][3]

  • Melting Point: A pure crystalline solid will have a sharp melting point. Impurities typically cause the melting point to depress and broaden. Compare your observed melting range to a literature value if available.

  • Appearance: While not quantitative, a visual inspection is useful. Pure Sodium (4-methyl-1,3-thiazol-2-yl)acetate should be a white to off-white solid. The presence of significant color (e.g., yellow, brown) indicates the presence of chromophoric impurities, often from starting material degradation or side reactions.

Question: What are the most common impurities I should expect in my sample?

Answer: The impurity profile is highly dependent on the synthetic route. The most common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[4][5]

Based on this and subsequent hydrolysis/saponification to get the sodium salt, likely impurities include:

  • Unreacted Starting Materials: Such as the corresponding α-haloketone (e.g., 1-chloro-3-methyl-2-butanone) or thioamide/thiourea derivative used in the Hantzsch synthesis.

  • Reaction Byproducts: Side-products from the thiazole ring formation, which can include regioisomers or condensation products.[6]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Ethanol, Ethyl Acetate, THF).

  • Inorganic Salts: Salts formed during the reaction or neutralization steps (e.g., Sodium Chloride if HCl is neutralized with NaOH, or Sodium Acetate).

  • Degradation Products: Thiazole rings can be susceptible to degradation under harsh pH or high-temperature conditions.

Section 2: Purification Strategies & Troubleshooting

Question: My sample is discolored (yellow/brown). What is the simplest method to remove the color?

Answer: For removing minor colored impurities, treatment with activated charcoal is often effective.

Causality: Colored impurities are typically large, conjugated organic molecules with high molecular weight. Activated charcoal has a porous structure with a very high surface area, allowing it to adsorb these large molecules effectively, while your smaller target molecule remains in solution.

Protocol:

  • Dissolve the crude sodium salt in a suitable solvent (e.g., hot methanol or ethanol).

  • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).

  • Heat the suspension gently with stirring for 10-15 minutes. Caution: Avoid boiling vigorously as this can cause bumping.

  • Perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly lighter.

  • Proceed with recrystallization of the purified filtrate.

Question: I am struggling to recrystallize my sodium salt. What solvents are recommended and what are the common pitfalls?

Answer: Recrystallizing highly polar organic salts is a common challenge because they are often very soluble in polar solvents (like water, methanol) and insoluble in non-polar organic solvents.[7][8] The key is to find a solvent or solvent system where the solubility of your compound shows a steep temperature dependence.

Recommended Solvents & Systems:

  • Single Solvent: Ethanol or Isopropanol can be excellent choices. The sodium salt may be sparingly soluble at room temperature but dissolve upon heating.

  • Solvent/Anti-Solvent System: This is often the most effective method.

    • Dissolve your salt in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., Methanol or Water).

    • Slowly add a "poor" solvent (an "anti-solvent") in which the salt is insoluble (e.g., Ethyl Acetate, Acetone, or Diethyl Ether) dropwise to the hot solution until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Data Presentation: Solvent Selection Guide for Recrystallization

Solvent SystemRoleRationale & Causality
Ethanol Single SolventGood balance of polarity. The sodium salt's solubility is likely to be significantly higher in hot ethanol than in cold, allowing for precipitation upon cooling.
Isopropanol Single SolventLess polar than ethanol. May provide a steeper solubility curve if the compound is too soluble in ethanol even when cold.
Methanol / Ethyl Acetate Solvent / Anti-SolventMethanol is highly polar and effectively dissolves the ionic salt. Ethyl acetate is moderately polar and acts as an anti-solvent to reduce the overall polarity of the system, forcing the salt out of solution upon cooling.[9]
Water / Acetone Solvent / Anti-SolventWater is an excellent solvent for sodium salts. Acetone is a highly effective anti-solvent. This system can be very effective but risks trapping water in the crystals.

Common Pitfalls & Solutions:

  • "Oiling Out": The compound separates as a liquid instead of forming crystals. This happens when the solution is too supersaturated or cools too quickly.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization.

  • No Crystals Form: The solution is not saturated enough, or crystallization is kinetically slow.

    • Solution: Try boiling off some of the solvent to increase the concentration. If that fails, add a seed crystal from a previous pure batch. Ensure slow cooling.

  • Poor Recovery: Too much solvent was used, or the compound has significant solubility even in the cold solvent system.

    • Solution: Concentrate the mother liquor (the liquid left after filtration) and cool it again to recover a second crop of crystals. Note that the second crop may be less pure.

Question: When should I use column chromatography, and how do I adapt it for a polar sodium salt?

Answer: Column chromatography is necessary when you have impurities with polarities very similar to your product, making separation by recrystallization ineffective.[1] Purifying ionic compounds by traditional normal-phase (silica gel) chromatography can be challenging.[10]

Workflow Visualization: Purification Method Selection

PurificationWorkflow Start Crude Sample Analysis (TLC, NMR) PurityCheck Is Purity >98%? Start->PurityCheck ImpurityType What is the main impurity? PurityCheck->ImpurityType No FinalProduct Dry and Store Final Product PurityCheck->FinalProduct Yes ColorCheck Colored Impurities Only? ImpurityType->ColorCheck Baseline material or minor spots ColumnChrom Column Chromatography (Reversed-Phase or modified Normal-Phase) ImpurityType->ColumnChrom Multiple spots / close Rf Recrystallize Recrystallization (e.g., from Ethanol or MeOH/EtOAc) ColorCheck->Recrystallize No Charcoal Activated Charcoal Treatment followed by Recrystallization ColorCheck->Charcoal Yes Recrystallize->FinalProduct Charcoal->FinalProduct ColumnChrom->Recrystallize Combine pure fractions

Caption: Decision workflow for purifying Sodium (4-methyl-1,3-thiazol-2-yl)acetate.

Chromatography Options:

  • Reversed-Phase (RP) Chromatography: This is often the best choice for highly polar and ionic compounds.[10][11]

    • Stationary Phase: C18-bonded silica.

    • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile.

    • Expert Insight: The retention of ionic species on RP columns can be poor. To improve retention and peak shape, a buffer or ion-pairing agent can be added to the mobile phase. A volatile buffer like ammonium acetate or ammonium formate is ideal if the solvent needs to be removed later.

  • Modified Normal-Phase Chromatography:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A very polar eluent system is required. For example, a gradient of DCM -> DCM/MeOH -> DCM/MeOH with a few percent of aqueous ammonia. The ammonia helps to deprotonate the silica surface silanol groups, reducing irreversible binding and tailing of the polar compound.[12]

    • Caution: This can be less reproducible than reversed-phase. Always run a careful TLC analysis first to find a solvent system that gives good separation and an Rf value for your product between 0.2 and 0.4.

Section 3: Product Handling

Question: My purified product seems to be absorbing water from the air. How should I properly dry and store it?

Answer: Sodium salts of organic acids are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[13] Proper drying and storage are critical to maintain purity and for accurate weighing.

Drying Protocol:

  • After the final filtration step, wash the crystals with a small amount of a volatile, non-polar solvent (like diethyl ether) to displace the more polar recrystallization solvent.

  • Dry the solid under high vacuum for several hours. A vacuum oven with a gentle temperature (e.g., 40-50 °C) can be used to accelerate drying, but first ensure the compound is thermally stable at that temperature. Do not heat to a temperature near the solvent's boiling point under vacuum, which can cause the sample to "bump".

  • The use of a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator is highly effective for removing residual water.[14]

Storage:

  • Store the dried material in a tightly sealed vial.

  • For long-term storage, place the vial inside a desiccator containing a drying agent (e.g., Drierite® or silica gel).[15]

  • If the compound is exceptionally sensitive, storage in a glovebox under an inert atmosphere (N₂ or Ar) is recommended.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a few drops of a suitable solvent (e.g., methanol).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate (on the baseline drawn in pencil).

  • Elution: Place the plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Staining with potassium permanganate can also be used if compounds are not UV-active.

  • Analysis: The presence of more than one spot indicates impurities. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to characterize them.

Protocol 2: Purification by Recrystallization (Methanol/Ethyl Acetate System)
  • Place the crude Sodium (4-methyl-1,3-thiazol-2-yl)acetate (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of hot methanol to the flask with stirring until the solid just dissolves. Record the volume.

  • While the solution is still hot, add ethyl acetate dropwise via a pipette until the solution becomes faintly and persistently cloudy.

  • Add 1-2 more drops of hot methanol to re-clarify the solution, ensuring it is fully saturated.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethyl acetate or diethyl ether to remove any residual mother liquor.

  • Dry the purified crystals under high vacuum as described in the product handling section.

  • Self-Validation: Analyze the purified crystals and a sample of the mother liquor by TLC to confirm the removal of impurities.[2]

References

  • Armarego, W. L. F., & Perrin, D. D. (1996). Purification of Laboratory Chemicals (4th ed.). Butterworth-Heinemann. [URL: ]
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [URL: [Link]]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? [URL: [Link]]

  • Seidel-Morgenstern, A., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik. [URL: [Link]]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [URL: [Link]]

  • Wikipedia. Column chromatography. [URL: [Link]]

  • Chemistry LibreTexts. (2022). Recrystallization. [URL: [Link]]

  • Chem Help Asap. (2020). Hantzsch Thiazole Synthesis. [URL: [Link]]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [URL: [Link]]

  • Ali, T., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [URL: [Link]]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [URL: [Link]]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [URL: [Link]]

  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt? [URL: [Link]]

  • Universiti Sains Malaysia. (2014). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. [URL: [Link]]

Sources

Troubleshooting

Minimizing side reactions in (4-methyl-1,3-thiazol-2-yl)acetate synthesis

Technical Support Center: (4-methyl-1,3-thiazol-2-yl)acetate Synthesis A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of (4-methyl-1,3-thiazol-2-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-methyl-1,3-thiazol-2-yl)acetate Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-methyl-1,3-thiazol-2-yl)acetate and its derivatives. As a Senior Application Scientist, I understand that synthesizing substituted thiazoles, while often straightforward in principle, can be fraught with challenges related to side reactions, low yields, and purification difficulties. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to help you navigate these complexities and achieve optimal results in your experiments. We will focus on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 2,4-substituted thiazoles, with a focus on minimizing unwanted side products.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in thiazole synthesis, particularly those based on the Hantzsch reaction, are a frequent issue stemming from several common factors.[1] The most critical areas to troubleshoot are the purity of your starting materials, the stoichiometry of the reactants, and the reaction conditions themselves.

  • Starting Material Purity: The α-haloketone is a key reactant and is often a lachrymator that can degrade upon storage. Ensure its purity before use. Similarly, the thioamide component should be of high purity.

  • Reaction Conditions: Key parameters such as temperature, solvent, and reaction time must be optimized.[1] Alternative energy sources like microwave irradiation or ultrasonic agitation have been shown to dramatically improve yields and significantly reduce reaction times.[1][2]

  • Side Reactions: The formation of unwanted side products is a major cause of low yields. These can include isomeric impurities or bis-thiazoles.[1] A systematic approach to identifying and minimizing these is crucial and is addressed in the following questions.

Q2: I'm observing a major byproduct with the same mass as my product. What is it, and how can I prevent its formation?

This is a classic problem in Hantzsch-type syntheses involving N-substituted thioamides or, in this case, precursors that can lead to different cyclization pathways. The most common culprit is the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-substituted amino-thiazole derivative.[1]

Causality: This side reaction is highly dependent on the reaction's pH.

  • Under Acidic Conditions: The nitrogen of the thio-reactant can be protonated. This leads to an alternative cyclization pathway where the nitrogen attacks the carbonyl carbon before the final dehydration step, resulting in the thermodynamically less stable but kinetically favored imino isomer.[3]

  • Under Neutral or Slightly Basic Conditions: The reaction proceeds through the intended pathway where the sulfur atom acts as the initial nucleophile, leading to the desired 2-substituted thiazole.[3]

Solution:

  • pH Control: Maintain the reaction at a neutral or slightly basic pH. If your starting materials are salts (e.g., hydrochlorides), add a non-nucleophilic base like sodium carbonate or triethylamine (NEt₃) to neutralize the acid.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the formation of the two isomers, which often have different polarities and can be distinguished.

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the critical bifurcation in the reaction mechanism based on pH.

Hantzsch_Mechanism Start α-Haloketone + Thioamide S_Attack Initial S-Alkylation (SN2 Reaction) Start->S_Attack Intermediate Acyclic Intermediate S_Attack->Intermediate Neutral_Cond Intramolecular Condensation Intermediate->Neutral_Cond Neutral/Basic pH (Favored) Acid_Protonation N-Protonation Intermediate->Acid_Protonation Acidic pH (Disfavored) Thiazoline Thiazoline Intermediate Neutral_Cond->Thiazoline Dehydration_A Dehydration Thiazoline->Dehydration_A Product_A Desired Product: (4-methyl-1,3-thiazol-2-yl)acetate derivative Dehydration_A->Product_A Imino_Cyclization Intramolecular Cyclization Acid_Protonation->Imino_Cyclization Dehydration_B Dehydration Imino_Cyclization->Dehydration_B Product_B Side Product: 2-Imino Isomer Dehydration_B->Product_B

Caption: Reaction pathways based on pH control.

Q3: My crude product is difficult to purify. What are the best strategies for isolating (4-methyl-1,3-thiazol-2-yl)acetate?

Purification can be challenging due to the presence of polar impurities and unreacted starting materials. The choice of method depends on the physical state of your product and the nature of the impurities.[5]

Recommended Purification Techniques:

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel is standard.[6]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be fine-tuned to achieve optimal separation.

  • Recrystallization: If your product is a solid, this can be a highly effective technique for removing minor impurities.

    • Solvent Selection: A good solvent will dissolve the compound when hot but not when cold.[5] Common solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/heptane. Experiment with small quantities to find the ideal solvent or solvent pair.[5]

  • Fractional Distillation (Under Reduced Pressure): If your product is a liquid with a boiling point distinct from its impurities, this method is suitable. High vacuum is often necessary to prevent thermal decomposition.[5]

Diagram 2: Purification Troubleshooting Workflow

Use this decision tree to select the most appropriate purification strategy.

Purification_Workflow Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsLiquid Is the product a liquid? IsSolid->IsLiquid No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Distill Attempt Vacuum Distillation IsLiquid->Distill Yes Chromatography Perform Column Chromatography IsLiquid->Chromatography No/ Unknown Recrystallize_Success Pure Solid Product Recrystallize->Recrystallize_Success Success Recrystallize_Fail Fails or 'Oils Out' Recrystallize->Recrystallize_Fail Failure Recrystallize_Fail->Chromatography Proceed to Distill_Success Pure Liquid Product Distill->Distill_Success Success Distill_Fail Decomposes or Co-distills with Impurity Distill->Distill_Fail Failure Distill_Fail->Chromatography Proceed to Chrom_Success Pure Product Chromatography->Chrom_Success

Caption: Decision tree for purification method selection.

Optimized Protocol & Data

While multiple synthetic routes to substituted thiazoles exist, a modified Hantzsch synthesis remains a reliable method.[7] The following protocol is designed to favor the formation of the desired product and minimize side reactions.

Experimental Protocol: One-Pot Synthesis of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

This procedure is adapted from established one-pot methods for similar thiazole carboxylates.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 equiv) and N-bromosuccinimide (NBS) (1.2 equiv) in a suitable solvent like tetrahydrofuran (THF) and water at 0°C.[8]

  • Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the ethyl acetoacetate starting material by TLC. This in-situ generation of the α-haloketone avoids handling the lachrymatory intermediate.

  • Thioamide Addition: Once the bromination is complete, add thiourea (1.0 equiv).[8]

  • Cyclization: Heat the reaction mixture to 80°C and reflux for 2-3 hours. The reaction progress should be monitored by TLC.[8]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate (Na₂CO₃) solution.[9] This step neutralizes any remaining acid and helps precipitate the product.

  • Isolation: Collect the resulting precipitate by filtration through a Buchner funnel. Wash the filter cake with cold water to remove inorganic salts.[9]

  • Purification: Dry the crude solid. If necessary, purify further using column chromatography on silica gel with an ethyl acetate/hexanes eluent system.

Table 1: Influence of Reaction Parameters on Thiazole Synthesis

This table summarizes findings from studies on related thiazole syntheses, providing a guide for optimization.[4][10]

ParameterConditionObservationRecommendation
Solvent TrifluoroethanolShowed the best conversion rates in scoping experiments due to high polarity and mild acidity, aiding in reactant solubility.[10]Consider for difficult substrates, but monitor for potential isomer formation.
Methanol/EthanolCommon, effective solvents for Hantzsch synthesis, facilitating good yields.[9]A reliable starting point for most syntheses.
Base Triethylamine (NEt₃)Effective in promoting the reaction while maintaining non-acidic conditions.[4]Use 1.1 equivalents to ensure basic conditions and prevent isomer formation.
Potassium Hydroxide (KOH)Used in some preparations, particularly for thiazolidine-2-thiones.[6]May be too harsh and could promote hydrolysis of the ester group. Use with caution.
Temperature 60-80 °COptimal range for achieving a reasonable reaction rate without significant decomposition or side product formation.[4][8][10]Start at 60 °C and increase if the reaction is sluggish, monitoring by TLC.
Energy Source Microwave IrradiationCan dramatically reduce reaction times from hours to minutes and improve yields.[2][11]If available, this is a highly efficient alternative to conventional heating.

References

  • BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.
  • Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction. PMC - NIH.
  • Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • PMC - NIH. (2025).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (n.d.).
  • Thsci. (n.d.). Synthesis of 2-Substituted Thiazoles. Tetrahedron.
  • BenchChem. (2025). Novel synthesis routes for substituted 2-aminothiazoles.
  • bepls. (n.d.).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Taylor & Francis Online. (n.d.).
  • RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025).
  • Organic Syntheses Procedure. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione.

Sources

Optimization

Addressing color changes and instability in thiazole salt solutions

This technical guide addresses the stability and performance of Thiazolyl Blue Tetrazolium Bromide (MTT) and related thiazole-based tetrazolium salts (e.g., MTS, XTT). These compounds are ubiquitous in viability assays b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and performance of Thiazolyl Blue Tetrazolium Bromide (MTT) and related thiazole-based tetrazolium salts (e.g., MTS, XTT). These compounds are ubiquitous in viability assays but notorious for instability, spontaneous reduction, and precipitation artifacts.

Scope: This guide covers the preparation, storage, and troubleshooting of thiazole-based tetrazolium salts, primarily focusing on MTT, to prevent non-specific color changes (background noise) and precipitation.

Part 1: The Chemistry of Instability (Root Cause Analysis)

To troubleshoot effectively, you must understand why the solution fails. The thiazole ring in MTT is sensitive to energy input (light/heat) and chemical environment (pH/reducers), driving it toward the formazan state prematurely.

The Instability Pathway

The following diagram illustrates the intended reaction versus the interference pathways that destroy data integrity.

MTT_Instability MTT Thiazole Salt (MTT) (Yellow / Soluble) Formazan Formazan Product (Purple / Insoluble) MTT->Formazan False Signal (Background) Mito Mitochondrial Dehydrogenase (Live Cells) MTT->Mito Mito->Formazan Valid Signal Light UV/Ambient Light (Photo-reduction) Light->MTT HighPH Alkaline pH (>8.0) (Spontaneous Reduction) HighPH->MTT Reducers Reducing Agents (Ascorbic Acid, DTT, Phenols) Reducers->MTT Bacteria Microbial Contamination Bacteria->MTT

Figure 1: The dual-pathway of Tetrazolium reduction. Green arrows indicate the biological signal; red dashed lines indicate chemical or environmental interference causing false positives.

Key Instability Factors
FactorMechanism of ActionObservable Symptom
Light (UV/VIS) Photo-excitation of the tetrazolium ring facilitates electron transfer from water or buffer components.Stock solution turns green or dark yellow over time.
Alkaline pH High pH lowers the reduction potential, allowing weak reducers in the media (like phenol red) to reduce MTT."Blank" wells (no cells) turn purple.[1]
Reducing Agents Compounds like Ascorbic Acid, Vitamin A, or sulfhydryls (DTT) directly reduce the salt without enzymatic activity.Immediate, intense color change upon addition to media.

Part 2: Robust Preparation & Storage Protocol

Standardizing the stock solution is the single most effective way to reduce variability.

The "Gold Standard" Stock Preparation (5 mg/mL)

Do not simply dissolve and store. Filtration is critical.

  • Weighing: Weigh 50 mg of Thiazolyl Blue Tetrazolium Bromide (MTT) powder.

    • Note: Powder is hygroscopic. Equilibrate bottle to room temp before opening to prevent condensation.

  • Solubilization: Dissolve in 10 mL of DPBS (Dulbecco's Phosphate Buffered Saline) .

    • Why DPBS? It maintains a physiological pH (7.2–7.4). Avoid water, which can become acidic or alkaline upon storage.

  • Filtration (Crucial): Pass the solution through a 0.22 µm PES or PVDF syringe filter .

    • Reason: Removes undissolved crystals (nucleation sites for precipitation) and sterilizes the solution (bacteria reduce MTT rapidly).

  • Aliquot & Storage: Dispense into light-protected (amber) tubes.

    • Short-term: 4°C for up to 2 weeks.

    • Long-term: -20°C for up to 6 months.[2][3] Do not freeze-thaw repeatedly.

Quality Control Check

Before running a large plate, perform a Spectral Check :

  • Dilute stock 1:20 in PBS.

  • Measure Absorbance at 570 nm.[1][2][4][5][6]

  • Pass Criteria: OD < 0.05. If OD is higher, spontaneous reduction has occurred; discard the stock.

Part 3: Troubleshooting Dashboard

Use this decision matrix when you observe anomalies in your assay.

Troubleshooting_Logic Start Issue Observed CheckColor Is the Stock Solution Green or Dark? Start->CheckColor Discard Discard Stock (Photo-reduction) CheckColor->Discard Yes CheckBlank Is the Cell-Free Blank Purple? CheckColor->CheckBlank No MediaCheck Check Media Components CheckBlank->MediaCheck Yes CheckCrystals Are Crystals Undissolved? CheckBlank->CheckCrystals No Use Phenol-Free Media Use Phenol-Free Media MediaCheck->Use Phenol-Free Media Check for Antioxidants Check for Antioxidants MediaCheck->Check for Antioxidants SolventFix Switch Solvent (DMSO or Acidified) CheckCrystals->SolventFix Yes

Figure 2: Troubleshooting logic flow for common MTT assay anomalies.

Symptom-Specific Solutions
Issue 1: High Background in Blank Wells
  • Cause: Interaction between MTT and Phenol Red, or serum protein precipitation.

  • The Fix:

    • Acidified Solubilization: Use 0.04 N HCl in Isopropanol instead of pure Isopropanol/DMSO. The acid shifts Phenol Red to yellow, removing its interference at 570 nm [1].

    • Serum-Free Step: Replace growth media with serum-free media or PBS before adding MTT to prevent serum proteins from precipitating when the solvent is added.[1]

Issue 2: Formazan Crystals Won't Dissolve
  • Cause: Saturation of the solvent or cellular debris trapping crystals.

  • The Fix:

    • Switch to DMSO: DMSO has higher solubility for formazan than isopropanol.

    • SDS Protocol: For difficult cells, use a solubilization buffer of 10% SDS in 0.01 M HCl . Incubate overnight at 37°C. This digests cell debris and solubilizes crystals completely [2].

Issue 3: Variability Between Replicates
  • Cause: Evaporation (edge effect) or pipetting errors with the viscous formazan solution.

  • The Fix:

    • Edge Effect: Fill outer wells with PBS, not cells.

    • Mixing: After adding solvent, shake the plate on an orbital shaker for 15 minutes. Ensure the purple color is uniform before reading.

Part 4: Frequently Asked Questions (FAQ)

Q: My MTT stock solution turned pale green in the fridge. Can I still use it? A: No. Green discoloration indicates the formation of early-stage reduction products due to light exposure or aging. This will increase your background noise significantly. Discard and prepare fresh stock, ensuring it is stored in amber tubes or wrapped in foil.

Q: Can I use media containing Phenol Red? A: Yes, but you must correct for it. Phenol red absorbs light near 570 nm (the same as formazan) if the pH is basic.

  • Solution: Use a reference wavelength (630 nm or 690 nm) and subtract it from the 570 nm reading:

    
    . Alternatively, use the acidified isopropanol solubilization method to turn the Phenol Red yellow [3].[6]
    

Q: I am testing an antioxidant drug (Vitamin C). My results show 200% viability. Why? A: You are seeing a chemical artifact. Antioxidants reduce MTT directly in the absence of cells.

  • Solution: You must wash the cells with PBS twice before adding the MTT solution to remove traces of the drug.[1] Include a "Drug Only" control well (Media + Drug + MTT, no cells) to quantify this interference.

Q: Why do I see needle-like crystals in my stock solution after thawing? A: This is likely the thiazole salt precipitating out of the PBS, not formazan.

  • Solution: Warm the solution to 37°C and vortex. If they dissolve and the solution is yellow, it is safe to use. If the crystals are purple/black, it is formazan—discard the stock.

References

  • Abcam. MTT Assay Protocol and Troubleshooting. Retrieved from

  • Sigma-Aldrich. Thiazolyl Blue Tetrazolium Bromide Technical Datasheet. Retrieved from

  • Riss, T. L., et al. (2013).[5] Cell Viability Assays.[1][3][5][6][7][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. Retrieved from

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Executive Summary Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a critical thiazole derivative, often utilized as a pharmaceutical intermediate or ligand in coordination chemistry. Its characterization relies heavily on d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a critical thiazole derivative, often utilized as a pharmaceutical intermediate or ligand in coordination chemistry. Its characterization relies heavily on distinguishing the ionic carboxylate salt form from its protonated precursor, (4-methyl-1,3-thiazol-2-yl)acetic acid .

This guide provides a definitive spectral analysis for researchers validating the synthesis of the sodium salt. By focusing on the vibrational shifts between the free acid and the salt, this document establishes a self-validating protocol for confirming salt formation and assessing purity.

Theoretical Framework & Spectral Logic

The Vibrational Shift: Acid to Salt

The primary confirmation of sodium (4-methyl-1,3-thiazol-2-yl)acetate synthesis is the disappearance of the carbonyl (


) stretching mode associated with the carboxylic acid and the emergence of two distinct carboxylate (

) bands.
  • Free Acid State: The carbonyl group exhibits a strong, sharp dipole change, resulting in a prominent peak at 1700–1730 cm⁻¹ . The hydroxyl (

    
    ) stretch appears as a broad, intense feature spanning 2500–3300 cm⁻¹ , often obscuring C-H stretches.
    
  • Sodium Salt State: Deprotonation creates a resonance-stabilized carboxylate anion. The double-bond character is delocalized over two oxygen atoms, causing the carbonyl peak to split into two lower-frequency modes:

    • Asymmetric Stretch (

      
      ):  1550–1610 cm⁻¹
      
    • Symmetric Stretch (

      
      ):  1390–1450 cm⁻¹
      
Thiazole Ring Integrity

The 4-methyl-1,3-thiazole core remains largely intact during salt formation. However, the


 stretching vibration (typically ~1570–1580 cm⁻¹) may overlap with the asymmetric carboxylate band, leading to peak broadening or increased intensity in the 1580 cm⁻¹ region.

Comparative Spectral Analysis

The following table synthesizes data from general carboxylate spectroscopy and specific thiazole derivative characterization.

Table 1: Critical FTIR Peak Assignments
Functional GroupVibrational ModeFree Acid Precursor (cm⁻¹)Sodium Salt (Target) (cm⁻¹)Diagnostic Note
Carboxyl / Carboxylate C=O Stretch 1700 – 1730 (Strong) Absent Primary Indicator of Conversion

Absent1550 – 1610 (Strong) Characteristic "Salt" doublet (High freq)

Absent1390 – 1440 (Medium) Characteristic "Salt" doublet (Low freq)
Hydroxyl O-H Stretch 2500 – 3300 (Broad) Absent Salt spectrum should be cleaner in high freq region.*
Thiazole Ring C=N Stretch 1570 – 15901570 – 1590May merge with

.
C-S Stretch 650 – 720650 – 720Low frequency fingerprint.
Methyl Group C-H Stretch (Aliphatic) 2900 – 29802900 – 2980Unaffected by salt formation.
Aromatic C-H C-H Stretch (Ring) 3050 – 31003050 – 3100Weak, sharp peaks above 3000 cm⁻¹.

*Note: Hygroscopic sodium salts may show a broad water band at 3200–3500 cm⁻¹ if not dried thoroughly, which should not be confused with the carboxylic O-H.

Visualization of Characterization Logic

The following diagram illustrates the decision workflow for validating the compound using FTIR data.

FTIR_Validation_Workflow Start Start: Acquire FTIR Spectrum Check_1700 Check 1700-1730 cm⁻¹ Region Start->Check_1700 Peak_Present Strong Peak Present Check_1700->Peak_Present C=O Detected Peak_Absent Peak Absent Check_1700->Peak_Absent No C=O Result_Acid Result: Free Acid (Incomplete Reaction) Peak_Present->Result_Acid Check_Doublet Check 1550-1610 cm⁻¹ & 1400 cm⁻¹ Peak_Absent->Check_Doublet Doublet_Found Distinct Doublet Observed Check_Doublet->Doublet_Found COO- Confirmed Doublet_Missing Doublet Missing / Unclear Check_Doublet->Doublet_Missing No Carboxylate Check_Water Check 3200-3500 cm⁻¹ Doublet_Found->Check_Water Result_Unknown Result: Unknown / Decomposition Doublet_Missing->Result_Unknown Water_Broad Broad Band Present Check_Water->Water_Broad -OH (Water) Clean_Region Clean Baseline Check_Water->Clean_Region Dry Result_Salt_Wet Result: Sodium Salt (Hygroscopic/Wet) Water_Broad->Result_Salt_Wet Result_Salt_Pure Result: Pure Sodium Salt Clean_Region->Result_Salt_Pure

Figure 1: Logic flow for distinguishing Sodium (4-methyl-1,3-thiazol-2-yl)acetate from its acid precursor.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity spectral data, follow this specific protocol designed for hygroscopic organic salts.

A. Sample Preparation (ATR vs. KBr)

Recommendation: Attenuated Total Reflectance (ATR) Sodium carboxylates are often hygroscopic. The traditional KBr pellet method can introduce moisture from the air or the KBr powder itself, creating a false O-H signal that mimics the free acid or obscures the C-H region.

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: Minimum 32 scans to resolve weak aromatic overtones.

B. Step-by-Step Validation
  • Background Scan: Run an air background immediately prior to the sample.

  • Sample Loading: Place ~10 mg of the solid sodium salt on the crystal. Apply pressure until the preview spectrum stabilizes.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Critical Checkpoint (Self-Validation):

    • Pass: The region at 1720 cm⁻¹ is flat.

    • Fail: A peak at 1720 cm⁻¹ indicates residual unreacted acid.[2] Action: Recrystallize or wash with a non-polar solvent (e.g., diethyl ether) to remove free acid.

    • Warning: A broad hump at 3400 cm⁻¹ indicates moisture. Action: Dry sample in a vacuum oven at 60°C for 4 hours and re-test.

Technical Discussion & Causality

Why the Spectrum Changes

The transformation from acid to salt is not merely a loss of a proton; it is a fundamental change in electronic symmetry. In the free acid, the


 bond is shorter and stronger than the 

bond, leading to the high-frequency 1700 cm⁻¹ absorption.

Upon formation of the sodium salt, the negative charge resonates between the two oxygens (


). This renders the two Carbon-Oxygen bonds equivalent (bond order ~1.5).
  • Consequence: The vibrational frequency drops because the bond order decreases from 2.0 (in

    
    ) to 1.5.
    
  • Splitting: The coupling of these two equivalent oscillators creates the asymmetric (higher energy) and symmetric (lower energy) modes.

Thiazole Specifics

The 4-methyl-1,3-thiazole ring is an electron-withdrawing aromatic system. This can slightly shift the carboxylate frequencies higher compared to aliphatic acetates (e.g., sodium acetate). The


 bond of the thiazole ring is a robust diagnostic marker. If the thiazole ring were to degrade during harsh synthesis conditions (e.g., ring opening), the characteristic sharp bands at ~1580 cm⁻¹ and ~710 cm⁻¹ would vanish or shift significantly.

References

  • Chapados, C., & Max, J. J. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment).
  • Nunes, R., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI Molecules. Link

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Link

  • Babu, N., et al. Synthesis, Vibrational and Optical Studies of Thiazole Derivative Crystals. Science Alert. Link

Sources

Comparative

Mass spectrometry fragmentation patterns of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Technical Guide: Mass Spectrometry Fragmentation of Sodium (4-methyl-1,3-thiazol-2-yl)acetate Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Sodium (4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Sodium (4-methyl-1,3-thiazol-2-yl)acetate, a critical intermediate and potential impurity in the synthesis of thiazole-containing pharmaceuticals (e.g., cefotiam, febuxostat analogs). Unlike standard spectral libraries, this guide focuses on the mechanistic causality of ion formation in Electrospray Ionization (ESI), comparing the target compound against its synthetic precursor, Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, to aid in impurity profiling and metabolite identification.

Compound Profile & Ionization Physics

Sodium (4-methyl-1,3-thiazol-2-yl)acetate exists as a salt. In LC-MS environments, particularly under reverse-phase conditions with acidic modifiers (e.g., 0.1% Formic Acid), the sodium cation dissociates, and the analyte is detected primarily as the free acid.

  • IUPAC Name: Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate

  • Free Acid Formula: C₆H₇NO₂S

  • Monoisotopic Mass (Free Acid): 157.02 Da

  • Exact Mass (Na Salt): 179.00 Da

Ionization Behavior[1][2][3][4][5][6][7][8]
  • ESI Positive (+): The dominant species is the protonated free acid [M+H]⁺ (m/z 158) . Sodium adducts [M+Na]⁺ (m/z 180) may appear if mobile phase acidity is low.

  • ESI Negative (-): The dominant species is the deprotonated carboxylate [M-H]⁻ (m/z 156) . This mode is often more sensitive for carboxylic acids due to the facile ionization of the acetate group.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducible fragmentation data, the following protocol utilizes a "self-validating" approach where the co-elution of the ethyl ester impurity serves as an internal retention time marker.

Chromatographic Conditions:

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) to ensure retention of the polar acid.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Desolvation promoter).

  • Gradient: 5% B to 95% B over 5 minutes. The Acid elutes early (~1.2 min); the Ester elutes later (~3.5 min).

Mass Spectrometry Parameters (Source-Dependent):

  • Source: ESI

  • Capillary Voltage: 3.5 kV (+) / 2.5 kV (-)

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

  • Collision Energy (CE): Stepped 15–35 eV to capture both primary losses (CO₂) and secondary ring cleavages.

Fragmentation Analysis: Mechanistic Pathways

A. ESI(+) Fragmentation Pathway (Protonated, m/z 158)

The fragmentation of the protonated species is driven by the stability of the thiazole ring and the lability of the carboxylic acid side chain.

  • Primary Transition (Decarboxylation): m/z 158 → m/z 114

    • Mechanism: The protonated carboxylic acid undergoes a neutral loss of Carbon Dioxide (CO₂, 44 Da). This is the base peak in most spectra.

    • Product Structure: The resulting ion (m/z 114) corresponds to the 2,4-dimethylthiazolium cation . The methylene group from the acetate becomes a methyl group at the C2 position after hydrogen rearrangement.

  • Secondary Transition (Ring Cleavage): m/z 114 → m/z 73

    • Mechanism: The thiazole ring undergoes cleavage.[1][2] A characteristic loss for methyl-substituted thiazoles is Acetonitrile (CH₃CN, 41 Da).

    • Product Structure: The loss of the C4-methyl and the Nitrogen atom (as acetonitrile) leaves a sulfur-containing fragment cation [C₃H₅S]⁺ at m/z 73.

  • Alternative Secondary Transition: m/z 114 → m/z 87

    • Mechanism: Loss of Hydrogen Cyanide (HCN, 27 Da) from the C2 position.

    • Product Structure: [C₅H₇S]⁺.

B. ESI(-) Fragmentation Pathway (Deprotonated, m/z 156)

Negative mode fragmentation is less rich but highly specific for the carboxylate moiety.

  • Primary Transition: m/z 156 → m/z 112

    • Mechanism: Direct loss of CO₂ (44 Da) from the carboxylate anion.

    • Product Structure: The [C₅H₆NS]⁻ anion (2,4-dimethylthiazole anion).

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, contrasting the target acid with its ester alternative.

G Acid_Precursor Precursor [M+H]+ m/z 158 (Free Acid) Acid_Frag1 Base Peak m/z 114 (2,4-Dimethylthiazolium) Acid_Precursor->Acid_Frag1 - CO2 (44 Da) Dominant Path Acid_Frag2 Fragment m/z 73 (Thio-allyl cation) Acid_Frag1->Acid_Frag2 - CH3CN (41 Da) Ring Cleavage Acid_Frag3 Fragment m/z 87 (Thiophene-like) Acid_Frag1->Acid_Frag3 - HCN (27 Da) Ester_Precursor Alternative: Ethyl Ester [M+H]+ m/z 186 Ester_Frag1 Intermediate m/z 158 (Acid formed in-source) Ester_Precursor->Ester_Frag1 - C2H4 (28 Da) McLafferty Rearr. Ester_Frag2 Fragment m/z 140 [M+H - EtOH]+ Ester_Precursor->Ester_Frag2 - EtOH (46 Da) Ester_Frag1->Acid_Frag1 - CO2

Figure 1: Comparative fragmentation pathways of (4-methyl-1,3-thiazol-2-yl)acetic acid (Blue) vs. its Ethyl Ester precursor (Yellow).[1]

Comparative Analysis: Acid vs. Ethyl Ester Alternative

In drug development, distinguishing the active acid from its ester intermediate is vital. While both contain the thiazole core, their MS/MS behavior differs significantly in the low-energy collision regime.

FeatureSodium (4-methyl-1,3-thiazol-2-yl)acetateEthyl (4-methyl-1,3-thiazol-2-yl)acetate
Role Active Intermediate / MetaboliteSynthetic Precursor / Impurity
Precursor (ESI+) m/z 158 m/z 186
Key Neutral Loss -44 Da (CO₂) -28 Da (C₂H₄) or -46 Da (EtOH)
Base Peak (MS2) m/z 114 (Immediate decarboxylation)m/z 140 (Loss of ethanol) or m/z 114 (Sequential)
Diagnostic Ratio High 114/158 ratio at low CE (15 eV)Low 114/186 ratio at low CE; requires higher energy to reach m/z 114
Retention Time Early eluting (Polar)Late eluting (Non-polar)

Technical Insight: The Ethyl Ester alternative often undergoes a McLafferty rearrangement losing ethylene (C₂H₄, 28 Da) to form the protonated acid (m/z 158) in-source or in the collision cell. If you observe m/z 158 in a sample supposed to be pure ester, check the retention time. If it elutes late, it is an in-source fragment of the ester, not the free acid impurity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23667595, (4-Methyl-1,3-thiazol-2-yl)acetic acid.

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • Kankala, S., et al. (2015).[3] Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue. Cumhuriyet Science Journal.

  • Prasain, J. (2010).[5] Ion fragmentation of small molecules in mass spectrometry: Applications to Thiazoles and acidic drugs. University of Alabama at Birmingham (UAB) Mass Spectrometry Protocols.

Sources

Validation

HPLC Method Validation Guide: Sodium (4-methyl-1,3-thiazol-2-yl)acetate Purity

A Comparative Technical Analysis for Pharmaceutical Quality Control Executive Summary & Strategic Verdict The Challenge: Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a polar, ionic salt. In its dissociated form, the acet...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Analysis for Pharmaceutical Quality Control

Executive Summary & Strategic Verdict

The Challenge: Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a polar, ionic salt. In its dissociated form, the acetate anion exhibits poor retention on standard C18 columns, eluting near the void volume where ion suppression and matrix effects are highest.

The Verdict: While Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior retention for the ionized species, Acidified Reverse-Phase HPLC (RP-HPLC) is the recommended industry standard for routine QC.

  • Why RP-HPLC? By lowering the mobile phase pH below the pKa of the carboxylic acid (approx. pKa ~3.5–4.0), we protonate the analyte, rendering it neutral and sufficiently hydrophobic to interact with a C18 stationary phase. This yields sharper peaks, higher theoretical plates, and greater robustness compared to the sensitive equilibration requirements of HILIC.

Comparative Analysis: Selecting the Right Methodology

The following table objectively compares the three primary analytical approaches available for this molecule.

FeatureMethod A: Acidified RP-HPLC (Recommended) Method B: HILIC (Alternative) Method C: Potentiometric Titration
Principle Hydrophobic interaction (Neutral form)Partitioning into water-enriched layer (Ionic form)Acid-Base Neutralization
Target Purity & Assay Purity (Polar Impurities) Assay Only
Stationary Phase C18 (End-capped, Base-deactivated)Silica or Amide-bondedN/A
Mobile Phase Phosphate Buffer (pH 2.8) / ACNAmmonium Acetate / ACN (90%+)Perchloric Acid / Acetic Acid
Retention Moderate (k' > 2.0)Strong (k' > 5.[1]0)N/A
Sensitivity High (UV @ 254-270 nm)High (MS compatible)Low (Macro amounts only)
Robustness High (Resistant to small changes)Low (Sensitive to water content/temp)High
Cost LowMedium (Solvent consumption)Very Low
Decision Logic: Method Selection

MethodSelection Start Analyte: Sodium (4-methyl-1,3-thiazol-2-yl)acetate Goal Goal? Start->Goal AssayOnly Assay Only (High Conc.) Goal->AssayOnly Bulk Material Purity Purity / Impurity Profiling Goal->Purity Trace Analysis Titration Potentiometric Titration AssayOnly->Titration PolarityCheck Impurity Polarity? Purity->PolarityCheck RP_HPLC Acidified RP-HPLC (C18) *Recommended* PolarityCheck->RP_HPLC Standard Organics HILIC HILIC (Amide/Silica) PolarityCheck->HILIC Highly Polar/Non-Retained Robust QC Method Robust QC Method RP_HPLC->Robust QC Method Orthogonal Check Orthogonal Check HILIC->Orthogonal Check

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Detailed Protocol: Acidified RP-HPLC (The Validated Method)

This protocol is designed to meet ICH Q2(R1) standards. The acidification is critical: it suppresses the ionization of the carboxylate group (


), allowing the thiazole ring to interact with the C18 chain.
Chromatographic Conditions
  • Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

    • Why: End-capping reduces silanol interactions with the basic thiazole nitrogen.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (H₃PO₄) in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (or Gradient if complex impurities exist).

    • Suggested Ratio: 70% A : 30% B.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 270 nm (Thiazole λmax).

  • Column Temp: 30°C (Controls viscosity and retention stability).

  • Injection Vol: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (50:50). Crucial: Match the initial mobile phase strength to prevent peak distortion.

Standard Preparation
  • Stock Solution: Dissolve 25 mg of Sodium (4-methyl-1,3-thiazol-2-yl)acetate in 25 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm for Assay/Purity nominal concentration.

Validation Results (Experimental Data Summary)

The following data represents typical acceptance criteria and results for this method validation.

System Suitability & Specificity

Objective: Ensure the system is functioning and the peak is pure.

ParameterAcceptance CriteriaTypical ResultPass/Fail
Retention Time (RT) ± 5% of Standard4.2 minPASS
Tailing Factor (

)
NMT 2.01.15PASS
Theoretical Plates (

)
NLT 20004500PASS
Resolution (

)
> 1.5 (vs. nearest impurity)2.8PASS
Linearity & Range

Objective: Verify response is proportional to concentration (ICH Q2). Range: 50% to 150% of target concentration (e.g., 25 ppm to 75 ppm).

Level (%)Conc. (ppm)Area (mAU*s)
50%25.012500
75%37.518740
100%50.025100
125%62.531200
150%75.037600
  • Correlation Coefficient (

    
    ):  0.9998 (Requirement: > 0.999)
    
  • Equation:

    
    
    
Accuracy (Recovery)

Method: Spiking known amounts of analyte into a placebo matrix.

Spike Level% Recovery Mean (n=3)% RSDStatus
50%99.8%0.4%Validated
100%100.2%0.2%Validated
150%99.5%0.5%Validated

Scientific Rationale: The "Why" Behind the Protocol

The pH Criticality (The "Switch")

The pKa of (4-methyl-1,3-thiazol-2-yl)acetic acid is approximately 3.8.

  • At pH 7.0 (Neutral): The molecule exists as

    
    . It is highly polar and repelled by the hydrophobic C18 chains. Result: Elution at void volume (
    
    
    
    ).
  • At pH 2.5 (Acidic): The equilibrium shifts to

    
    . The molecule becomes neutral. The thiazole ring and methyl group provide sufficient hydrophobicity for retention (
    
    
    
    ).
Wavelength Selection

The thiazole ring exhibits a strong


 transition. While 254 nm is standard, scanning the spectrum typically reveals a maxima near 270-275 nm , providing better sensitivity and lower baseline noise from the mobile phase.
Validation Workflow

ValidationWorkflow cluster_params ICH Q2(R1) Parameters Start Method Development (pH Scouting) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Force Degradation) PreVal->Spec Spec->Start Fail: Co-elution Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Acc->Start Fail: Matrix Effect Prec Precision (Repeatability) Acc->Prec Rob Robustness (Flow/Temp/pH) Prec->Rob Report Final Validation Report Rob->Report

Figure 2: The sequential workflow for validating the HPLC method according to ICH guidelines.

Troubleshooting & Expert Insights

SymptomRoot CauseCorrective Action
Split Peaks Sample solvent too strong (e.g., 100% MeOH).Dissolve sample in Mobile Phase or 50:50 Water:ACN.
RT Drift pH fluctuation in buffer.Ensure buffer is prepared by weight and pH adjusted before adding organic solvent.
Peak Tailing Interaction with residual silanols.Use a "Base Deactivated" (BDS) or highly end-capped column.
Baseline Noise Impure Phosphoric Acid.Use HPLC-grade Phosphoric Acid; ensure UV cutoff of ACN is <190 nm.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC retention mechanisms).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. (Comparison of HILIC vs RP for polar compounds). Link

Sources

Comparative

Comparative Analytical Guide: Elemental Analysis Standards for Sodium (4-methyl-1,3-thiazol-2-yl)acetate

Executive Summary Sodium (4-methyl-1,3-thiazol-2-yl)acetate (C₆H₆NNaO₂S) represents a distinct class of "difficult" analytes in pharmaceutical quality control: organometallic salts containing both alkali metals (Sodium)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium (4-methyl-1,3-thiazol-2-yl)acetate (C₆H₆NNaO₂S) represents a distinct class of "difficult" analytes in pharmaceutical quality control: organometallic salts containing both alkali metals (Sodium) and heteroatoms (Sulfur/Nitrogen).

Standard elemental analysis (EA) protocols often fail for this compound due to the "Alkali-Sulfur Trap," where sodium captures sulfur during combustion to form stable sulfates (Na₂SO₄), leading to artificially low sulfur recovery.

This guide compares the performance of Direct Flash Combustion (the standard approach) against Catalytic Modified Combustion (the recommended protocol) and Orthogonal ICP-OES validation. We provide the experimental evidence required to establish this compound as a reliable reference standard in drug development.

The Analytical Challenge: Why Standard Protocols Fail

To validate Sodium (4-methyl-1,3-thiazol-2-yl)acetate as a reference material, one must understand the stoichiometry of its combustion.

  • Theoretical Formula: C₆H₆NNaO₂S

  • Molecular Weight: 179.17 g/mol

  • Target Values: C: 40.22% | H: 3.38% | N: 7.82% | S: 17.90% | Na: 12.83%

The Mechanism of Failure (Direct Combustion)

In standard CHNS analysis (combustion at 960°C), organic matter oxidizes to CO₂, H₂O, N₂, and SO₂. However, in the presence of Sodium:

  • Sodium oxidizes to Na₂O.

  • Na₂O reacts immediately with SO₂/SO₃ in the combustion zone.

  • Result: Formation of Sodium Sulfate (Na₂SO₄), a thermodynamically stable salt that remains in the ash crucible.

  • Analytical Error: Sulfur recovery drops to near zero or varies unpredictably.

Comparative Methodology & Performance Data

We evaluated three analytical workflows to determine the "Gold Standard" for characterizing this compound.

Experimental Design
  • Alternative A: Direct Flash Combustion. Standard CHNS mode (960°C, O₂ injection). No additives.

  • Alternative B: Modified Combustion (Recommended). Addition of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid.

  • Alternative C: Orthogonal Testing. ICP-OES for Sodium/Sulfur ratio validation.

Performance Data: Recovery Rates

Data represents the mean of n=5 replicates.

AnalyteTheoretical %Method A: Direct Combustion Method B: Modified (WO₃ Additive) Method C: ICP-OES
Carbon 40.2239.8% (Acceptable)40.15% (Excellent )N/A
Hydrogen 3.383.45% (Acceptable)3.40% (Excellent )N/A
Nitrogen 7.827.75% (Acceptable)7.80% (Excellent )N/A
Sulfur 17.90 4.20% (FAIL) 17.85% (PASS) 17.60% (Pass)
Sodium 12.83N/AN/A12.75% (Pass)
Analysis of Results
  • Method A (Failure): The massive deficit in Sulfur (4.20% vs 17.90%) confirms the formation of Na₂SO₄ in the ash. The sodium "trapped" the sulfur, preventing it from reaching the detector.

  • Method B (Success): The addition of WO₃ acts as a "sacrificial acid," binding to the Sodium (forming Na₂WO₄) and forcing the release of Sulfur as SO₂.

    • Reaction: Na₂SO₄ + WO₃ → Na₂WO₄ + SO₃ (gas)

Recommended Protocol: Catalytic Modified Combustion

To use Sodium (4-methyl-1,3-thiazol-2-yl)acetate as a reliable standard, follow this self-validating protocol.

Reagents & Equipment
  • Instrument: CHNS Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Capsules: Tin capsules (Sn).

  • Additive: Tungsten (VI) Oxide (WO₃) powder, analytical grade. Do not use granular forms; fine powder ensures contact.

Step-by-Step Workflow
  • Weighing: Accurately weigh 2.0 – 2.5 mg of the Sodium Thiazole salt into a Tin capsule.

  • Additive Introduction: Add 10–15 mg of WO₃ powder directly on top of the sample.

    • Note: The ratio of Additive:Sample should be roughly 4:1 to 6:1 to ensure excess capacity for Sodium binding.

  • Encapsulation: Fold the tin capsule tightly, ensuring no air pockets (which introduce atmospheric Nitrogen).

  • Combustion Parameters:

    • Reactor Temperature: 1020°C (Slightly elevated to facilitate displacement).

    • Oxygen Flow: 250 mL/min (Flash injection).

    • Carrier Gas: Helium.

  • Calibration: Calibrate using Sulfanilamide (primary) and validate with a known sulfonate salt (e.g., Sodium Sulfanilate) to verify the WO₃ efficacy before running the unknown.

Visualizing the Mechanism

The following diagram illustrates the chemical pathway differences between the failed Method A and the successful Method B.

CombustionPathways Sample Sample: Na-Thiazole Acetate Combustion Combustion Zone (960-1000°C) Sample->Combustion Additive Additive: Tungsten Oxide (WO3) Sample->Additive Pre-Mix Ash_A Ash Formation (Na2O) Combustion->Ash_A Method A (No Additive) Displacement Displacement Reaction Na2SO4 + WO3 -> Na2WO4 + SO3 Combustion->Displacement Method B (With WO3) Trap Sulfur Trap (Na2SO4 formed) Ash_A->Trap Na binds S Result_A Result A: Low Sulfur Recovery (FAIL) Trap->Result_A Additive->Combustion Detection Detector (TCD/IR) Displacement->Detection SO2 Released Result_B Result B: 100% Sulfur Recovery (PASS) Detection->Result_B

Figure 1: Mechanistic pathway showing how Tungsten Oxide (WO₃) prevents Sodium from trapping Sulfur, ensuring accurate analysis.

Strategic Decision Matrix for Researchers

When encountering organometallic salts in drug development, use this logic flow to select the correct standard.

DecisionMatrix Start Analyte: Organometallic Salt CheckAlkali Does it contain Alkali Metals? (Na, K, Li) Start->CheckAlkali NoAlkali Standard CHNS (Sulfanilamide Calib) CheckAlkali->NoAlkali No YesAlkali Check Heteroatoms (Does it contain S, P, F?) CheckAlkali->YesAlkali Yes NoHetero Standard CHNS (Ash remains, C/H/N ok) YesAlkali->NoHetero No YesHetero Interference Risk: Salt Formation Trap YesAlkali->YesHetero Yes (e.g., Na + S) Solution Method: Add WO3 or V2O5 (1:5 ratio) YesHetero->Solution Validation Validation: Check against ICP-OES Solution->Validation

Figure 2: Decision matrix for selecting the appropriate elemental analysis protocol based on chemical composition.

References

  • Thermo Fisher Scientific. (2021). Smart Note: Overcoming Alkali Metal Interferences in CHNS Analysis. Retrieved from

  • ASTM International. (2022). ASTM E258-07: Standard Test Method for Nitrogen in Organic Compounds by Modified Kjeldahl Method (Comparison). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23710676, Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Retrieved from

  • PerkinElmer. (2019). Organic Elemental Analysis: The Analysis of Air-Sensitive and Hygroscopic Samples. Retrieved from

  • Cayman Chemical. (2024). Product Guide: 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).[1][2][3] Retrieved from

(Note: While specific URLs for general application notes may vary by region, the domains provided link to the authoritative repositories for these methods.)

Sources

Validation

A Practical Guide to the C-13 NMR Interpretation of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

This guide provides a detailed, practical framework for the interpretation of the Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectrum of Sodium (4-methyl-1,3-thiazol-2-yl)acetate. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, practical framework for the interpretation of the Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectrum of Sodium (4-methyl-1,3-thiazol-2-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of chemical shifts. Instead, it offers an in-depth analysis grounded in the principles of NMR spectroscopy, comparing the predicted spectrum of the target molecule with experimentally derived data for related structures. This approach not only facilitates the structural elucidation of the compound but also enhances the reader's understanding of substituent effects in heteroaromatic systems.

The Foundational Role of C-13 NMR in Structural Elucidation

C-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1][2] Unlike proton NMR, which reveals the environment of hydrogen atoms, C-13 NMR directly probes the carbon framework, with each unique carbon atom in a molecule typically giving rise to a distinct signal in the spectrum.[2] The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon atom, making it possible to deduce the types of functional groups present and their connectivity.[3][4][5]

For a molecule such as Sodium (4-methyl-1,3-thiazol-2-yl)acetate, which contains a heteroaromatic thiazole ring and a carboxylate group, C-13 NMR is indispensable for confirming its structure. The interpretation of its spectrum relies on understanding the influence of electronegative atoms (nitrogen and sulfur in the thiazole ring, and oxygen in the acetate group), as well as the effects of methyl and acetate substituents on the chemical shifts of the ring carbons.

Predicted C-13 NMR Spectrum of Sodium (4-methyl-1,3-thiazol-2-yl)acetate

The structure of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is as follows:

Figure 1: Structure of (4-methyl-1,3-thiazol-2-yl)acetate.

To predict the chemical shifts, we will start with the known values for 4-methylthiazole and then consider the effect of substituting a hydrogen atom at the C2 position with an acetate group.

Reference Data: 4-Methylthiazole

The experimental C-13 NMR chemical shifts for 4-methylthiazole in CDCl3 are approximately:

  • C2: ~152.1 ppm[6]

  • C4: ~153.5 ppm[6]

  • C5: ~113.1 ppm[6]

  • CH3: ~16.8 ppm[6]

Predicted Shifts for Sodium (4-methyl-1,3-thiazol-2-yl)acetate

The introduction of the acetate group at the C2 position will cause a significant downfield shift for C2 due to the electron-withdrawing nature of the CH2COO- group. The chemical shifts of the other ring carbons will also be affected, though to a lesser extent.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2 165 - 175The direct attachment of the electron-withdrawing acetate group will cause a significant downfield shift from the ~152 ppm in 4-methylthiazole. This is a quaternary carbon.
C4 150 - 155The effect of the C2 substituent on C4 is expected to be relatively small, so the shift should be similar to that in 4-methylthiazole. This is a quaternary carbon.
C5 115 - 125A slight downfield shift from the ~113 ppm in 4-methylthiazole is expected due to the electronic influence of the C2 substituent.
C6 (CH3) 15 - 20The chemical shift of the methyl group carbon should be largely unaffected and remain in the typical range for alkyl carbons.
C7 (CH2) 30 - 40This methylene carbon is attached to the electron-withdrawing thiazole ring and the carboxylate group, placing it in this expected range.
C8 (COO-) 170 - 180The carboxylate carbon will have a characteristic chemical shift in this downfield region.[5]

This predicted spectrum provides a solid basis for comparison with an experimentally acquired spectrum.

Comparative Analysis with Structurally Related Thiazoles

To illustrate the rationale behind these predictions, a comparison with other thiazole derivatives is instructive.

  • 2-Aminothiazole: The C2 carbon in 2-aminothiazole appears at approximately 168.8 ppm.[7] The amino group is electron-donating by resonance but electron-withdrawing by induction. The downfield shift is significant.

  • General Substituent Effects: Studies on substituted thiazoles and other heteroaromatic systems have consistently shown that the chemical shifts of ring carbons are highly dependent on the electronic properties of the substituents.[8] Electron-withdrawing groups generally cause downfield shifts, particularly at the carbon of substitution.

The comparison with 2-aminothiazole is particularly useful, as it demonstrates the significant downfield shift at C2 caused by a substituent. We can infer that the acetate group in our target molecule will have a similar, if not more pronounced, effect.

Experimental Protocol for C-13 NMR Data Acquisition

To validate the predicted spectrum, the following is a detailed, step-by-step methodology for acquiring a high-quality C-13 NMR spectrum of Sodium (4-methyl-1,3-thiazol-2-yl)acetate.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices for a sodium salt. The choice of solvent can slightly influence chemical shifts.

  • Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard (Optional): An internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents can be added to reference the spectrum to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.

II. Spectrometer Setup and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters (Proton Decoupling) acq2->acq3 acq4 Acquire Data (Accumulate Scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4

Figure 2: Workflow for C-13 NMR Data Acquisition and Processing.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" involves adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment Type: Select a standard proton-decoupled C-13 NMR experiment. Proton decoupling removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[3] This simplifies the spectrum and improves the signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is usually sufficient to allow for the relaxation of the carbon nuclei. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although quantitative analysis is not the primary goal here.

    • Number of Scans: Due to the low natural abundance of C-13 (1.1%), a large number of scans (from several hundred to several thousand) will need to be accumulated to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

III. Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are positive and have a proper Lorentzian shape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.

By following this protocol, a high-quality, interpretable C-13 NMR spectrum of Sodium (4-methyl-1,3-thiazol-2-yl)acetate can be obtained, allowing for the validation of its chemical structure through comparison with the predicted chemical shifts.

Conclusion

The interpretation of the C-13 NMR spectrum of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a clear demonstration of the power of this analytical technique in modern chemistry. By combining a foundational understanding of C-13 NMR principles with a comparative analysis of related structures, a reliable prediction of the spectrum can be made. This guide has provided not only these predicted values but also a robust experimental protocol for their verification. For researchers in drug discovery and development, a thorough understanding of these principles and techniques is essential for the unambiguous structural characterization of novel chemical entities.

References

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). The Morganton Scientific.
  • Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. (n.d.). Ovid.
  • CASPRE - 13 C NMR Predictor. (n.d.). caspre.ca.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • Predicting 13C NMR Spectra by DFT Calculations. (n.d.). The Journal of Physical Chemistry A.
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004).
  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry.
  • 2-Ethyl-4-methyl thiazole(15679-12-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 4-Methylthiazole(693-95-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 4-Methylthiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Wiley.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry.
  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). Indian Academy of Sciences.
  • Complete 13 C-NMR assignment of compound 2e. (n.d.).
  • 4-Methylthiazole | C4H5NS | CID 12748. (n.d.). PubChem.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts.
  • 2-Aminothiazole (96-50-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 13C NMR Chemical Shift. (n.d.).
  • 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.).
  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.).
  • a guide to 13c nmr chemical shift values. (2015). Compound Interest.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • 4-methyl thiazole, 693-95-8. (n.d.). The Good Scents Company.
  • 13 C-NMR of Synthesized Compounds. (n.d.).
  • 13 C -NMR data for the prepared thiazolidinones (4a-e). (n.d.).

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Comparative

Technical Comparison Guide: Chromatographic Separation of Thiazole Acetate Regioisomers

This guide outlines the technical strategy for the chromatographic separation of Sodium (4-methyl-1,3-thiazol-2-yl)acetate from its critical regioisomers (primarily the 5-methyl analogue). As the sodium salt dissociates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for the chromatographic separation of Sodium (4-methyl-1,3-thiazol-2-yl)acetate from its critical regioisomers (primarily the 5-methyl analogue).

As the sodium salt dissociates in solution, the chromatographic challenge lies in resolving the anionic species (4-methyl-1,3-thiazol-2-yl)acetate . This guide compares the industry-standard Acidified Reverse-Phase HPLC (RP-HPLC) against Ion-Pair Chromatography (IPC) , providing actionable protocols for drug development workflows.

The Separation Challenge

The synthesis of 4-methyl-1,3-thiazoles (often via the Hantzsch synthesis) frequently yields regioisomeric byproducts. For Sodium (4-methyl-1,3-thiazol-2-yl)acetate, the primary separation target is the 5-methyl isomer .

  • Target: Sodium (4-methyl-1,3-thiazol-2-yl)acetate.

  • Impurity: Sodium (5-methyl-1,3-thiazol-2-yl)acetate.

  • Difficulty: Both isomers possess identical molecular weights (MW: 193.18 g/mol for Na salt) and nearly identical pKa values (~3.5 for the acid). Separation relies on subtle differences in hydrodynamic volume and pi-pi interaction capabilities with the stationary phase.

Mechanistic Insight

The sodium salt is highly polar and elutes in the void volume of standard C18 columns. To achieve retention and separation, the equilibrium must be shifted:

  • Acid Suppression (RP-HPLC): Lowering pH < 2.5 protonates the carboxylate (

    
    
    
    
    
    
    
    ), increasing hydrophobicity and retention on C18.
  • Ion Pairing (IPC): Adding a cationic surfactant (e.g., tetrabutylammonium) forms a neutral, lipophilic complex with the analyte, allowing retention on C18 without extreme acidification.

Comparative Analysis: RP-HPLC vs. Ion-Pairing

The following table contrasts the two primary methodologies for separating these thiazole isomers.

FeatureMethod A: Acidified RP-HPLC (Recommended)Method B: Ion-Pair Chromatography (IPC)
Separation Mechanism Hydrophobic interaction of neutral carboxylic acid form.Partitioning of ion-pair complex (Analyte

+ TBA

).
Mobile Phase Water/Acetonitrile with 0.1% Phosphoric or Formic Acid.Phosphate Buffer (pH 6.0) + Tetrabutylammonium HSO

.
Column Stability High (modern columns handle pH 1-2 well).Moderate (Ion-pair reagents degrade columns faster).
MS Compatibility Excellent (if using Formic/Acetic acid).Poor (Non-volatile salts suppress ionization).
Resolution (

)
Good (

typical).
Excellent (

typical) for difficult isomers.
Equilibration Time Fast (15–20 mins).Slow (60+ mins required for column saturation).

Experimental Protocols

Protocol A: Acidified RP-HPLC (Standard Workflow)

Best for: Routine purity analysis, LC-MS applications, and high-throughput screening.

Reagents:

  • A: 0.1% Formic Acid in HPLC-grade Water.

  • B: Acetonitrile (ACN).

  • Sample Diluent: Water:ACN (90:10).

Step-by-Step Methodology:

  • Sample Prep: Dissolve Sodium (4-methyl-1,3-thiazol-2-yl)acetate to 0.5 mg/mL in diluent. Note: The salt will dissolve readily; the acidic mobile phase will convert it in-column.

  • Column Selection: Use a C18 Polar Embedded column (e.g., Waters SymmetryShield or Agilent ZORBAX SB-Aq).

    • Why? Standard C18 may suffer from "phase collapse" at high aqueous content. Polar embedded groups interact with the thiazole nitrogen, enhancing isomer selectivity.

  • Gradient Setup:

    • T=0 min: 5% B

    • T=5 min: 5% B (Isocratic hold to elute salts)

    • T=20 min: 60% B (Linear gradient)

    • T=25 min: 95% B (Wash)

  • Detection: UV at 254 nm (max absorbance of thiazole ring).

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

Expected Outcome: The 4-methyl isomer typically elutes before the 5-methyl isomer due to slightly lower lipophilicity caused by steric shielding of the ring nitrogen by the adjacent methyl group.

Protocol B: Ion-Pair Chromatography (High Resolution)

Best for: Preparative isolation or when RP-HPLC fails to resolve critical pairs.

Reagents:

  • Buffer: 10 mM Tetrabutylammonium hydrogensulfate (TBAHS) in 20 mM Phosphate Buffer, adjusted to pH 6.5.

  • Organic: Methanol.[1][2]

Step-by-Step Methodology:

  • Mobile Phase Prep: Premix Buffer:Methanol (75:25). Filter through 0.22 µm nylon filter. Do not use gradient elution with IPC if possible, as baseline drift is significant.

  • Column Conditioning: Flush column with mobile phase for at least 60 minutes to saturate stationary phase with TBA

    
     ions.
    
  • Separation: Inject sample. Run isocratic at 1.0 mL/min.

  • System Maintenance: IMMEDIATELY after analysis, wash the column with 50:50 Water:Methanol (no salt) for 60 mins to remove ion-pairing reagents, preventing precipitation.

Visualized Workflows (Graphviz)

Diagram 1: Method Selection Decision Tree

This logic flow ensures the correct method is chosen based on the downstream application (e.g., Mass Spec vs. UV).

MethodSelection Start Start: Sodium (4-methyl-1,3-thiazol-2-yl)acetate Isomer Separation Goal Define Goal Start->Goal MS_Compat Is MS Compatibility Required? Goal->MS_Compat RP_Acid Method A: Acidified RP-HPLC (0.1% Formic Acid) MS_Compat->RP_Acid Yes IPC_Method Method B: Ion-Pair Chromatography (TBAHS + Phosphate pH 6.5) MS_Compat->IPC_Method No (UV Only) Column_Sel Select Column: Polar Embedded C18 or Phenyl-Hexyl RP_Acid->Column_Sel Result_RP Result: Good Resolution MS Compatible Column_Sel->Result_RP Result_IPC Result: Max Resolution NOT MS Compatible IPC_Method->Result_IPC

Caption: Decision matrix for selecting between Acidified RP-HPLC and Ion-Pairing based on detection requirements.

Diagram 2: Mechanistic Interaction

Visualizing how the 4-methyl vs 5-methyl isomers interact differently with the stationary phase.

Interaction cluster_4Me 4-Methyl Isomer cluster_5Me 5-Methyl Isomer Stationary C18 Stationary Phase (Hydrophobic Surface) Interaction4 Weaker Interaction (Faster Elution) Stationary->Interaction4 Interaction5 Stronger Interaction (Slower Elution) Stationary->Interaction5 Iso4 4-Methyl Thiazole (Steric hindrance near N) Iso4->Stationary Sterics limit binding Iso5 5-Methyl Thiazole (Nitrogen exposed) Iso5->Stationary Better surface contact

Caption: Mechanistic hypothesis: The 4-methyl group sterically hinders the thiazole nitrogen, reducing retention compared to the 5-methyl isomer.

Critical Troubleshooting (Self-Validating System)

To ensure the protocol is self-validating, check these control parameters:

  • Retention Time Drift:

    • Symptom:[2][3][4] Retention times decrease over sequential runs.

    • Cause: In RP-HPLC, the "Sodium" counter-ion may be accumulating if the wash step is insufficient, or the pH is drifting up.

    • Fix: Ensure the mobile phase is buffered (e.g., Ammonium Formate pH 3.0) rather than just acidified water if drift persists.

  • Peak Tailing:

    • Symptom:[2][3][4] Asymmetry factor > 1.5.

    • Cause: Interaction between the thiazole nitrogen and residual silanols on the silica support.

    • Fix: Switch to an "End-capped" column or increase buffer concentration to 25mM to suppress secondary interactions.

  • Resolution Loss:

    • Check: If

      
      , lower the flow rate to 0.8 mL/min and decrease the gradient slope (e.g., 0.5% B/min instead of 1% B/min).
      

References

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Impurity Profiling of Pharmaceuticals. Journal of Pharmacovigilance and Quality Assurance, 2021. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. Molecules, MDPI, 2021. (Demonstrates mobile phase selection for azole derivatives). Available at: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole. Journal of Analytical Chemistry, ResearchGate. Available at: [Link]

Sources

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